Jatrorrhizine
Description
This compound has been reported in Nandina domestica, Xylopia parviflora, and other organisms with data available.
isolated from bark of Enantia chlorantha (Annonaceae); structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-23-18-5-4-12-8-16-14-10-19(24-2)17(22)9-13(14)6-7-21(16)11-15(12)20(18)25-3/h4-5,8-11H,6-7H2,1-3H3/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTLAHSTUOXGQF-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20NO4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40189767 | |
| Record name | Jatrorrhizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40189767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3621-38-3 | |
| Record name | Jatrorrhizine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3621-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Jatrorrhizine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003621383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Jatrorrhizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40189767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Jatrorrhizine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.744 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | JATRORRHIZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/091S1F8V5Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Protoberberine Alkaloids: A Technical Guide to Their Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core pharmacological properties of protoberberine alkaloids, a significant class of isoquinoline alkaloids with diverse and potent biological activities. This document summarizes key quantitative data, details essential experimental methodologies, and visualizes complex biological pathways to support ongoing research and drug development efforts.
Introduction to Protoberberine Alkaloids
Protoberberine alkaloids are a group of naturally occurring compounds found in a variety of medicinal plants, including those from the Berberidaceae, Ranunculaceae, and Papaveraceae families. Structurally, they share a common tetracyclic ring system. Among the most extensively studied protoberberine alkaloids are berberine, palmatine, jatrorrhizine, and coptisine. These compounds have garnered significant attention for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. Their multifaceted mechanisms of action, often involving the modulation of key cellular signaling pathways, make them promising candidates for the development of novel therapeutics.
Quantitative Pharmacological Data
The following tables summarize the in vitro efficacy of prominent protoberberine alkaloids across various pharmacological domains. This data, presented as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values, offers a comparative look at their potency.
Anticancer Activity
Protoberberine alkaloids exhibit significant cytotoxic and antiproliferative effects against a wide range of cancer cell lines. Their mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
| Alkaloid | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Berberine | HT-29 | Colon Cancer | 52.37 ± 3.45 | [1] |
| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | [1] | |
| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | [1] | |
| MCF-7 | Breast Cancer | 272.15 ± 11.06 | [1] | |
| HeLa | Cervical Carcinoma | 245.18 ± 17.33 | [1] | |
| A549 | Lung Cancer | 139.4 | [2] | |
| HepG2 | Liver Cancer | 3587.8 | [2] | |
| HCC70 | Triple-Negative Breast Cancer | 0.19 | [3] | |
| BT-20 | Triple-Negative Breast Cancer | 0.23 | [3] | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.48 | [3] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 16.7 | [3] | |
| Palmatine | SMMC7721 | Human Hepatoma | 0.02 ± 0.01 (13-n-Octyl palmatine) | [4][5] |
| MCF-7 | Breast Cancer | 5.126 µg/mL | [6][7] | |
| T47D | Breast Cancer | 5.805 µg/mL | [6][7] | |
| ZR-75-1 | Breast Cancer | 5.345 µg/mL | [6][7] | |
| Coptisine | ACC-201 | Gastric Cancer | 1.26 µg/mL (3.93 µM) | [8] |
| NCI-N87 | Gastric Cancer | 2.11 µg/mL (6.58 µM) | [8] | |
| HT-29 | Colon Cancer | 0.49 µg/mL | [9] | |
| LoVo | Colon Cancer | 0.87 µg/mL | [9] | |
| L1210 | Murine Leukemia | 0.87 µg/mL | [9] | |
| This compound | C8161 | Metastatic Melanoma | 47.4 ± 1.6 | [10] |
| - | Indoleamine 2,3-dioxygenase 1 (IDO1) | 17.8 (in HEK293-hIDO1 cells) | [11] | |
| - | Acetylcholinesterase (AChE) | 0.57 | [11] |
Antimicrobial Activity
These alkaloids possess broad-spectrum antimicrobial properties, demonstrating efficacy against a variety of bacteria and fungi. Their mechanisms include the disruption of bacterial cell division and biofilm formation.
| Alkaloid | Microorganism | Type | MIC (µg/mL) | Reference |
| Berberine | Escherichia coli | Gram-negative bacteria | 1024 - 2048 | |
| Staphylococcus aureus | Gram-positive bacteria | 64 - 256 | ||
| Mycobacterium abscessus | Mycobacteria | 0.25 (as berberine) | [12] | |
| Coptisine | Candida albicans | Fungus | 1000 | [13] |
| Pasteurella multocida | Gram-negative bacteria | 125 | [14] | |
| This compound | Propionibacterium acnes | Gram-positive bacteria | 100 - 500 (as crude extract) | |
| Various | Streptococcus pneumoniae | Gram-positive bacteria | - (Coptis rhizome extract MIC: 1.5 mg/mL) | [15] |
| Streptococcus sobrinus | Gram-positive bacteria | 128 (B. vulgaris stem extract) | [16] | |
| Streptococcus sanguinis | Gram-positive bacteria | 85.33 (B. vulgaris fruit extract) | [16] | |
| Streptococcus mutans | Gram-positive bacteria | 128 (B. vulgaris fruit extract) | [16] | |
| Lactobacillus rhamnosus | Gram-positive bacteria | 128 (B. vulgaris stem extract) | [16] |
Anti-inflammatory Activity
Protoberberine alkaloids can mitigate inflammatory responses by modulating key signaling pathways such as NF-κB and by reducing the production of pro-inflammatory cytokines.
| Alkaloid | Assay/Target | Cell Line | IC50 | Reference |
| Palmatine | NO• radical scavenging | - | 10.70 ± 1.48 µg/mL | [17] |
| α-amylase inhibition | - | 35.65 ± 0.12 µg/mL | [17] | |
| β-glucosidase inhibition | - | 31.53 ± 2.12 µg/mL | [17] | |
| iNOS induction (by LPS) | BV2 microglia | 3.65 µM | ||
| TNF-α expression (by LPS) | BV2 microglia | - | ||
| IL-1β expression (by LPS) | BV2 microglia | - |
Key Experimental Protocols
This section provides detailed methodologies for key in vitro assays commonly used to evaluate the pharmacological properties of protoberberine alkaloids.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[18] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the protoberberine alkaloid in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Signaling Pathway Analysis: Western Blotting
Western blotting is a technique used to detect and quantify specific proteins in a complex mixture, making it invaluable for studying the modulation of signaling pathways.[9][21][22][23]
Principle: Proteins from cell lysates are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a solid membrane (e.g., nitrocellulose or PVDF). The membrane is probed with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore. The signal is then detected using a chemiluminescent or fluorescent substrate.
Protocol for AMPK Pathway Analysis: [17][19][24][25]
-
Sample Preparation: Treat cells with the protoberberine alkaloid for the desired time. Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total AMPK and phosphorylated AMPK (p-AMPK) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of p-AMPK to total AMPK to determine the extent of pathway activation.
Anti-inflammatory Activity Assessment: NF-κB Luciferase Reporter Assay
This assay measures the activity of the transcription factor NF-κB, a key regulator of inflammation.[5][7][18][20][26][27][28]
Principle: Cells are transiently or stably transfected with a reporter plasmid containing the luciferase gene under the control of a promoter with NF-κB response elements. Upon activation, NF-κB translocates to the nucleus and binds to these response elements, driving the expression of luciferase. The amount of luciferase produced, which is proportional to NF-κB activity, is quantified by measuring the light emitted upon the addition of a luciferase substrate.
Protocol:
-
Cell Transfection: Seed cells (e.g., HEK293T or HeLa) in a 24- or 96-well plate. Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency, using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, pre-treat the cells with various concentrations of the protoberberine alkaloid for a specified duration (e.g., 1-2 hours).
-
Inflammatory Stimulus: Induce NF-κB activation by treating the cells with an inflammatory agent such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) for an appropriate time (e.g., 6-12 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Transfer the cell lysate to an opaque microplate. Use a dual-luciferase reporter assay system to measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in NF-κB activity relative to the stimulated control (inflammatory agent alone) to determine the inhibitory effect of the protoberberine alkaloid.
Visualizing Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the pharmacological properties of protoberberine alkaloids.
Signaling Pathways
dot digraph "Berberine_AMPK_Signaling" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12, label="Berberine's Metabolic Regulation via AMPK Activation", labelloc=t, labeljust=c, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Berberine [label="Berberine", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondria [label="Mitochondrial\nRespiratory Chain\n(Complex I)", fillcolor="#F1F3F4", fontcolor="#202124"]; AMP_ATP_Ratio [label="↑ AMP/ATP Ratio", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AMPK [label="AMPK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ACC [label="ACC", fillcolor="#F1F3F4", fontcolor="#202124"]; Fatty_Acid_Oxidation [label="↑ Fatty Acid Oxidation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; GLUT4 [label="GLUT4 Translocation", fillcolor="#F1F3F4", fontcolor="#202124"]; Glucose_Uptake [label="↑ Glucose Uptake", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Autophagy [label="↑ Autophagy", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Berberine -> Mitochondria [arrowhead=tee, color="#EA4335", label="Inhibits"]; Mitochondria -> AMP_ATP_Ratio [arrowhead=vee, color="#34A853", label="Leads to"]; AMP_ATP_Ratio -> AMPK [arrowhead=vee, color="#34A853", label="Activates"]; AMPK -> ACC [arrowhead=tee, color="#EA4335", label="Inhibits"]; ACC -> Fatty_Acid_Oxidation [style=dashed, arrowhead=none, color="#5F6368"]; AMPK -> GLUT4 [arrowhead=vee, color="#34A853", label="Promotes"]; GLUT4 -> Glucose_Uptake [arrowhead=vee, color="#34A853"]; AMPK -> mTOR [arrowhead=tee, color="#EA4335", label="Inhibits"]; mTOR -> Autophagy [style=dashed, arrowhead=none, color="#5F6368"]; }
dot digraph "Protoberberine_PI3K_Akt_mTOR_Signaling" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12, label="Protoberberine Alkaloid Inhibition of PI3K/Akt/mTOR Pathway", labelloc=t, labeljust=c, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Growth_Factor [label="Growth Factor", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Growth [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protoberberine [label="Protoberberine\nAlkaloids", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Growth_Factor -> RTK [arrowhead=vee, color="#34A853"]; RTK -> PI3K [arrowhead=vee, color="#34A853", label="Activates"]; PI3K -> PIP3 [arrowhead=vee, color="#34A853", label="Converts PIP2 to"]; PIP2 -> PIP3 [style=invis]; PIP3 -> Akt [arrowhead=vee, color="#34A853", label="Activates"]; Akt -> mTOR [arrowhead=vee, color="#34A853", label="Activates"]; mTOR -> Cell_Growth [arrowhead=vee, color="#34A853", label="Promotes"]; Akt -> Apoptosis [arrowhead=tee, color="#EA4335", label="Inhibits"]; Protoberberine -> PI3K [arrowhead=tee, color="#EA4335", label="Inhibit"]; Protoberberine -> Akt [arrowhead=tee, color="#EA4335", label="Inhibit"]; Protoberberine -> mTOR [arrowhead=tee, color="#EA4335", label="Inhibit"]; }
Experimental Workflows
dot digraph "Anticancer_Screening_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12, label="Workflow for In Vitro Anticancer Activity Screening", labelloc=t, labeljust=c, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Start: Protoberberine\nAlkaloid Library", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Culture [label="Cancer Cell Line\nPanel Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; MTT_Assay [label="Primary Screening:\nMTT Assay for Cytotoxicity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IC50 [label="Determine IC50 Values", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Hit_Selection [label="Hit Selection\n(Potent & Selective Alkaloids)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis_Assay [label="Secondary Screening:\nApoptosis Assay\n(e.g., Annexin V/PI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Cycle_Assay [label="Cell Cycle Analysis\n(Flow Cytometry)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mechanism_Study [label="Mechanism of Action Studies:\nWestern Blot for Signaling Pathways", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Lead Compound\nIdentification", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Cell_Culture [arrowhead=vee, color="#5F6368"]; Cell_Culture -> MTT_Assay [arrowhead=vee, color="#5F6368"]; MTT_Assay -> IC50 [arrowhead=vee, color="#5F6368"]; IC50 -> Hit_Selection [arrowhead=vee, color="#5F6368"]; Hit_Selection -> Apoptosis_Assay [arrowhead=vee, color="#5F6368"]; Hit_Selection -> Cell_Cycle_Assay [arrowhead=vee, color="#5F6368"]; Apoptosis_Assay -> Mechanism_Study [arrowhead=vee, color="#5F6368"]; Cell_Cycle_Assay -> Mechanism_Study [arrowhead=vee, color="#5F6368"]; Mechanism_Study -> End [arrowhead=vee, color="#5F6368"]; }
dot digraph "Antimicrobial_Screening_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12, label="Workflow for Antimicrobial Activity Screening", labelloc=t, labeljust=c, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Start: Protoberberine\nAlkaloid Library", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Microbe_Culture [label="Microbial Strain\nPanel Culture\n(Bacteria & Fungi)", fillcolor="#F1F3F4", fontcolor="#202124"]; Broth_Dilution [label="Primary Screening:\nBroth Microdilution Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MIC [label="Determine Minimum Inhibitory\nConcentration (MIC)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Hit_Selection [label="Hit Selection\n(Potent Alkaloids)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; MBC_Assay [label="Secondary Screening:\nDetermine Minimum Bactericidal/\nFungicidal Concentration (MBC/MFC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Biofilm_Assay [label="Biofilm Inhibition Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mechanism_Study [label="Mechanism of Action Studies:\n(e.g., Cell Membrane Integrity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Lead Compound\nIdentification", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Microbe_Culture [arrowhead=vee, color="#5F6368"]; Microbe_Culture -> Broth_Dilution [arrowhead=vee, color="#5F6368"]; Broth_Dilution -> MIC [arrowhead=vee, color="#5F6368"]; MIC -> Hit_Selection [arrowhead=vee, color="#5F6368"]; Hit_Selection -> MBC_Assay [arrowhead=vee, color="#5F6368"]; Hit_Selection -> Biofilm_Assay [arrowhead=vee, color="#5F6368"]; MBC_Assay -> Mechanism_Study [arrowhead=vee, color="#5F6368"]; Biofilm_Assay -> Mechanism_Study [arrowhead=vee, color="#5F6368"]; Mechanism_Study -> End [arrowhead=vee, color="#5F6368"]; }
Conclusion
Protoberberine alkaloids represent a rich source of bioactive compounds with significant therapeutic potential. Their diverse pharmacological activities, supported by a growing body of quantitative in vitro and in vivo data, underscore their promise in the development of new drugs for a range of diseases, including cancer, infectious diseases, and inflammatory disorders. The detailed experimental protocols and visual representations of their mechanisms of action provided in this guide are intended to facilitate further research and accelerate the translation of these promising natural products from the laboratory to clinical applications. Continued investigation into their structure-activity relationships and the development of novel derivatives will be crucial in optimizing their therapeutic efficacy and safety profiles.
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- 22. The Principle and Procedure of Western Blot - Creative Proteomics Blog [creative-proteomics.com]
- 23. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 28. NF-κB Luciferase Reporter-Gene Assay [bio-protocol.org]
Investigating the Neuroprotective Effects of Jatrorrhizine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the neuroprotective effects of jatrorrhizine, a protoberberine alkaloid with significant therapeutic potential. The document synthesizes current research findings, focusing on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate its neuroprotective properties.
Core Neuroprotective Mechanisms of this compound
This compound exerts its neuroprotective effects primarily through potent antioxidant and anti-apoptotic activities.[1] It has been shown to mitigate neuronal damage in various in vitro and in vivo models of neurodegenerative diseases, including those mimicking Alzheimer's disease.[2][3]
Antioxidant Effects
Oxidative stress is a key contributor to neuronal cell death in neurodegenerative disorders.[4] this compound effectively counters oxidative stress by reducing the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation.[2][5] Concurrently, it enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[2][3]
Anti-apoptotic Effects
Apoptosis, or programmed cell death, is a critical process in the pathogenesis of neurodegenerative diseases. This compound demonstrates significant anti-apoptotic properties by modulating the expression of key regulatory proteins. It has been observed to increase the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, thereby preventing the mitochondrial pathway of apoptosis.[2] Furthermore, this compound inhibits the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[1][2]
Quantitative Data on Neuroprotective Effects
The following tables summarize the quantitative data from various studies investigating the neuroprotective effects of this compound.
Table 1: In Vitro Neuroprotective Effects of this compound
| Cell Line | Neurotoxic Agent | This compound Concentration | Observed Effects | Reference(s) |
| Primary Rat Cortical Neurons | Hydrogen Peroxide (50µM) | 5-20µM | Marked inhibition of neurotoxicity; attenuated the reduction in Bcl-2/Bax ratio and caspase-3 activation. | [2][6] |
| PC12 Cells | Hydrogen Peroxide (200µM) | 0.01-10.0µM | Markedly elevated cell viability and activities of SOD and HO-1; prevented LDH release and MDA production; attenuated the decrease in mitochondrial membrane potential and scavenged ROS; attenuated caspase-3 activation. | [1] |
| SH-SY5Y Cells | Amyloid-beta 25-35 | Not Specified | Improved cell proliferation; inhibited apoptosis, inflammation, and oxidative stress. | [7] |
| HT22 Cells | Okadaic Acid | Not Specified | Increased cell viability; enhanced SOD and GSH status; maintained mitochondrial membrane potential; reduced LDH release, MDA levels, and ROS. | [5] |
| N9 Microglia | Hydrogen Peroxide | 5µM, 10µM | Improved H2O2-induced cytotoxicity; reduced elevated expression of TNF-α, IL-1β, IL-18, p-ERK/ERK, p-p38/p38, p-JNK/JNK, p-p65/p65, NLRP3, and HMGB1. | [8] |
Table 2: In Vivo Neuroprotective Effects of this compound
| Animal Model | Treatment | This compound Dosage | Observed Effects | Reference(s) |
| APP/PS1 Transgenic Mice | Intraperitoneal injection | 5 mg/kg or 10 mg/kg/day | Reduced levels of Aβ plaques in the cortex and hippocampus; alleviated learning and memory deficits. | [5][9] |
Table 3: Biochemical and Pharmacological Activities of this compound
| Target | IC50 Value | Experimental System | Reference(s) |
| Monoamine Oxidase A (MAO-A) | 4 µM | Not Specified | [4] |
Key Signaling Pathways Modulated by this compound
This compound's neuroprotective effects are mediated through the modulation of specific intracellular signaling pathways.
MAPK/NF-κB/NLRP3 Signaling Pathway
In microglia, this compound has been shown to inhibit the MAPK/NF-κB/NLRP3 signaling pathway, which plays a crucial role in neuroinflammation.[8][10] By suppressing this pathway, this compound reduces the production of pro-inflammatory cytokines and mitigates the inflammatory response that contributes to neuronal damage.
References
- 1. Neuroprotective effect of this compound on hydrogen peroxide-induced cell injury and its potential mechanisms in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Protective Effect of this compound Against Oxidative Stress in Primary Rat Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The protective effects of this compound on β-amyloid (25-35)-induced neurotoxicity in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 5. This compound: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Protective Effect of this compound Against Oxidative Stress in Primary Rat Cortical Neurons | Bentham Science [benthamscience.com]
- 7. This compound can improve nerve cell injury induced by Aβ 25-35, acting through miR-223-3p/HDAC4 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound on inflammatory response induced by H2O2 in microglia by regulating the MAPK/NF-κB/NLRP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Balances the Gut Microbiota and Reverses Learning and Memory Deficits in APP/PS1 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Preliminary Investigation into the Anti-inflammatory Properties of Jatrorrhizine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the current understanding of the anti-inflammatory properties of jatrorrhizine, a naturally occurring isoquinoline alkaloid. This compound has demonstrated significant potential as an anti-inflammatory agent by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. This document consolidates quantitative data from various studies, details common experimental protocols, and visualizes the underlying molecular mechanisms to support further research and development.
Quantitative Data Summary
The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key findings, providing a comparative view of its efficacy across different experimental setups.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Cell Line | Inflammatory Stimulus | Mediator/Target | Concentration of this compound | Observed Effect | Reference |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | 100 µg/mL | >60% inhibition | [1][2] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | iNOS Protein Expression | 100 µg/mL | ~45% inhibition | [1][2] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | COX-2 Protein Expression | 100 µg/mL | ~29% inhibition | [1][2] |
| N9 Microglia | Hydrogen Peroxide (H₂O₂) | TNF-α, IL-1β, IL-18 | 5 and 10 µmol/L | Reduced expression | [3] |
| N9 Microglia | Hydrogen Peroxide (H₂O₂) | p-ERK, p-p38, p-JNK, p-p65 | 5 and 10 µmol/L | Reduced phosphorylation | [3] |
| N9 Microglia | Hydrogen Peroxide (H₂O₂) | NLRP3, HMGB1 | 5 and 10 µmol/L | Reduced expression | [3] |
| MH7A Synoviocytes | Tumor Necrosis Factor-α (TNF-α) | IL-1β, IL-6, IL-8 | Not specified | Decreased production | [4] |
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Animal Model | Disease Induction | Dosage of this compound | Key Findings | Reference |
| C57BL/6 Mice | 3% Dextran Sulfate Sodium (DSS) | 40, 80, 160 mg/kg (oral) | Alleviated colitis symptoms, reduced colon shortening, suppressed serum IL-1β and colon TNF-α levels. | [5] |
| C57BL/6 Mice | 3% Dextran Sulfate Sodium (DSS) | 80, 160 mg/kg (oral) | Significantly suppressed the expression of TLR4, MyD88, p-p65, and COX-2 in colon tissue. | [5] |
| Collagen-Induced Arthritis (CIA) Rats | Collagen Injection | Not specified | Attenuated disease severity, inhibited local levels of TNF-α and IL-1β, and suppressed joint destruction. | [4] |
| Helicobacter pylori-infected Rats | H. pylori inoculation | Not specified | Suppressed inflammation and H. pylori colonization, inhibited activation of NLRP3 inflammasomes and NF-κB signaling. | [6] |
Core Signaling Pathways and Mechanisms
This compound exerts its anti-inflammatory effects primarily by inhibiting the Toll-like Receptor 4 (TLR4)/MyD88/NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical in the inflammatory response triggered by stimuli like LPS. By downregulating these cascades, this compound effectively reduces the transcription and release of numerous pro-inflammatory cytokines and enzymes.
Caption: this compound's inhibition of the TLR4/MyD88/NF-κB pathway.
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the anti-inflammatory properties of this compound.
In Vivo DSS-Induced Colitis Model
A widely used model to study ulcerative colitis and evaluate therapeutic agents.
-
Animal Model : Male C57BL/6 mice (8 weeks old) are used.[5]
-
Acclimatization : Animals are housed under SPF conditions for 7 days with access to standard food and water.[5]
-
Induction of Colitis : Acute colitis is induced by administering 3% (w/v) Dextran Sulfate Sodium (DSS) in the drinking water for a period of 7-10 days.[5]
-
Treatment Groups :
-
Control Group: Receive regular drinking water.
-
DSS Model Group: Receive 3% DSS solution.
-
This compound Groups: Receive 3% DSS solution and are orally administered with this compound at various dosages (e.g., 40, 80, 160 mg/kg) daily.[5]
-
Positive Control Group: Receive 3% DSS solution and a standard drug like 5-ASA (mesalazine).[5]
-
-
Monitoring and Analysis :
-
Daily monitoring of body weight, stool consistency, and rectal bleeding (Disease Activity Index - DAI).
-
At the end of the experiment, colon length and spleen weight are measured.
-
Colon tissue is collected for histopathological analysis (H&E staining), Western blotting, and ELISA.[5][7]
-
Serum is collected for cytokine analysis (ELISA).[5]
-
In Vitro LPS-Stimulated Macrophage Assay
This assay is fundamental for screening compounds for anti-inflammatory activity by measuring their effect on inflammatory mediator production.
Caption: General workflow for in vitro anti-inflammatory screening.
Western Blotting Analysis
Used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of this compound.
-
Protein Extraction : Colon tissues or cell pellets are homogenized in RIPA buffer containing protease and phosphatase inhibitors.[5][7]
-
Protein Quantification : The total protein concentration of the supernatant is determined using a BCA protein assay kit.[5][7]
-
SDS-PAGE : Equal amounts of protein (e.g., 20-40 µg) are loaded onto an 8–10% sodium dodecyl sulfate-polyacrylamide gel for electrophoresis to separate proteins by size.[5][7]
-
Protein Transfer : Proteins are transferred from the gel to a polyvinylidene fluoride (PVDF) membrane.[5][7]
-
Blocking : The membrane is blocked for 1-2 hours at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation : The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., TLR4, MyD88, p-p65, COX-2, GAPDH) at appropriate dilutions.[7]
-
Secondary Antibody Incubation : After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[7]
-
Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) system and quantified using densitometry software.[1][7]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is used for the quantitative determination of inflammatory cytokines in biological samples like serum or cell culture supernatants.
-
Sample Preparation : Serum samples or cell culture supernatants are collected and centrifuged to remove debris.
-
Assay Procedure : Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6) are used according to the manufacturer's instructions.[3][5]
-
Principle : A capture antibody specific for the cytokine of interest is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and the cytokine present binds to the antibody. A biotin-conjugated detection antibody is then added, followed by an enzyme-linked avidin. A substrate solution is added to produce a color change.
-
Quantification : The intensity of the color is measured using a microplate reader at a specific wavelength. The concentration of the cytokine in the samples is determined by comparing the optical density to a standard curve.
Conclusion and Future Directions
The evidence strongly suggests that this compound is a promising natural compound with significant anti-inflammatory properties. Its ability to inhibit the NF-κB and MAPK signaling pathways provides a solid mechanistic foundation for its observed effects in both cellular and animal models of inflammatory diseases.[8] The quantitative data demonstrates potent inhibition of key inflammatory mediators.
For drug development professionals, this compound represents a valuable lead compound. Future research should focus on:
-
Pharmacokinetics and Bioavailability : Addressing the typically low bioavailability of natural alkaloids to improve therapeutic efficacy.[8]
-
Safety and Toxicology : Comprehensive long-term toxicity studies are necessary to establish a robust safety profile.[8]
-
Clinical Trials : Well-designed clinical trials are required to validate the preclinical findings in human inflammatory conditions such as ulcerative colitis, rheumatoid arthritis, and neuroinflammation.[3][4][5]
-
Structure-Activity Relationship (SAR) Studies : Synthesizing and screening this compound derivatives could lead to the discovery of novel compounds with enhanced potency and improved pharmacokinetic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory Effect of this compound from Phellodendron amurense in Lipopolysaccharide-stimulated Raw264.7 Cells -Journal of Applied Biological Chemistry | Korea Science [koreascience.or.kr]
- 3. Effects of this compound on inflammatory response induced by H2O2 in microglia by regulating the MAPK/NF-κB/NLRP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound Alleviates DSS-Induced Ulcerative Colitis by Regulating the Intestinal Barrier Function and Inhibiting TLR4/MyD88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound attenuates inflammatory response in Helicobacter pylori-induced gastritis by suppressing NLRP3 inflammasomes and NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Frontiers | this compound: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
Methodological & Application
Application Notes and Protocols for HPLC Quantification of Jatrorrhizine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of jatrorrhizine using High-Performance Liquid Chromatography (HPLC). This compound is a protoberberine alkaloid found in several medicinal plants and possesses a wide range of pharmacological activities. Accurate and precise quantification of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and drug development.
Principle of the Method
Reverse-phase HPLC (RP-HPLC) is a widely used technique for the quantification of this compound. The method involves separating this compound from other components in a sample matrix on a non-polar stationary phase (typically a C18 column) using a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Detection is commonly achieved using an ultraviolet (UV) detector at a wavelength where this compound exhibits maximum absorbance, typically around 345 nm. For more sensitive and selective analysis, HPLC coupled with tandem mass spectrometry (LC-MS/MS) can be employed.
Experimental Workflow for this compound Quantification
The general workflow for the quantification of this compound by HPLC is outlined below.
Caption: General workflow for this compound quantification by HPLC.
Apparatus and Reagents
-
High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
-
Syringe filters (0.45 µm)
-
HPLC grade acetonitrile and methanol
-
HPLC grade water
-
Phosphoric acid or formic acid
-
This compound reference standard
Protocols for this compound Quantification
Protocol 1: Quantification of this compound in Herbal Material (Phellodendri Amurensis Cortex)
This protocol is adapted for the simultaneous determination of this compound, palmatine, and berberine in Phellodendri Amurensis Cortex.[1]
1. Sample Preparation: a. Accurately weigh a quantity of the powdered herbal material. b. Extract the alkaloids using an appropriate solvent (e.g., methanol) with methods such as ultrasonication or reflux extraction. c. Filter the extract and dilute to a known volume with the solvent. d. Filter an aliquot of the diluted extract through a 0.45 µm syringe filter before HPLC injection.
2. HPLC Conditions: a. Column: Phenomenex Gemini C18 (4.6 mm x 250 mm, 5 µm).[1] b. Mobile Phase: Acetonitrile and water containing 0.1% phosphoric acid in a gradient elution mode.[1] c. Flow Rate: 1.0 mL/min.[1] d. Column Temperature: 25 °C.[1] e. Detection Wavelength: 345 nm.[1] f. Injection Volume: 10-20 µL.
3. Calibration Curve: a. Prepare a stock solution of this compound reference standard in methanol. b. Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the expected concentration range in the samples. c. Inject each standard solution into the HPLC system and record the peak area. d. Plot a calibration curve of peak area versus concentration.
4. Quantification: a. Inject the prepared sample solution into the HPLC system. b. Identify the this compound peak based on the retention time of the standard. c. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Protocol 2: Quantification of this compound in Rat Plasma
This protocol describes a sensitive method for the determination of this compound in rat plasma, often used in pharmacokinetic studies.[2]
1. Sample Preparation (Protein Precipitation): a. To a 100 µL aliquot of rat plasma in a microcentrifuge tube, add an internal standard (IS) solution (e.g., metronidazole).[2] b. Add 300 µL of a precipitation agent (e.g., acetonitrile-methanol, 1:2, v/v) to precipitate plasma proteins.[2] c. Vortex the mixture for 1-2 minutes. d. Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes. e. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in a known volume of the mobile phase. g. Inject an aliquot into the HPLC system.
2. HPLC-MS/MS Conditions: a. Column: C18 column (e.g., 150 × 4.6 mm, 5 µm).[2] b. Mobile Phase: Isocratic elution with water (containing 0.3% formic acid) and acetonitrile (30:70, v/v).[2] c. Flow Rate: 0.8 - 1.0 mL/min. d. Ionization Mode: Electrospray Ionization (ESI) in positive mode. e. Detection: Multiple Reaction Monitoring (MRM) of the transitions m/z 338→322 for this compound.[2]
3. Calibration and Quantification: a. Prepare calibration standards by spiking blank rat plasma with known concentrations of this compound and a fixed concentration of the IS. b. Process the calibration standards and quality control (QC) samples along with the unknown samples using the same sample preparation procedure. c. Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentration of this compound. d. Determine the concentration of this compound in the unknown samples from the calibration curve.
Data Presentation: Summary of HPLC Methods
The following tables summarize the chromatographic conditions and validation parameters from various studies for easy comparison.
Table 1: Comparison of HPLC Chromatographic Conditions for this compound Quantification
| Parameter | Method 1 (Herbal Extract)[1] | Method 2 (Herbal Extract)[3] | Method 3 (Compound Lotion)[4] | Method 4 (Rat Plasma)[2] |
| Column | Phenomenex Gemini C18 (4.6 mm x 250 mm, 5 µm) | ODS reverse phase column | Agilent Extend C18 (4.6 mm × 150 mm, 5 μm) | C18 column (150 × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% phosphoric acid (gradient) | Phosphoric acid-acetonitrile system | Water-acetonitrile (45:55) with 0.34 g KH2PO4 and 0.17 g SDS per 100 mL | Water (0.3% formic acid)-acetonitrile (30:70) (isocratic) |
| Flow Rate | 1.0 mL/min | Not Specified | 1.0 mL/min | Not Specified |
| Detection | UV at 345 nm | UV at 346 nm | UV detection | MS/MS (MRM: m/z 338→322) |
| Column Temperature | 25 °C | Not Specified | Not Specified | Not Specified |
Table 2: Summary of Method Validation Parameters
| Parameter | Method 1 (Herbal Extract)[1] | Method 4 (Rat Plasma)[2] |
| Linearity Range | Not Specified | y = 0.028x - 0.0026 (r² = 0.9833) |
| Recovery | 98.94% | Not Specified |
| Precision (RSD%) | Not Specified | Not Specified |
| Accuracy | Not Specified | Not Specified |
| LOD/LOQ | Not Specified | Not Specified (LLOQ for a similar alkaloid was 0.5 ng/mL)[5] |
Method Validation
For regulatory purposes and to ensure reliable results, the developed HPLC method for this compound quantification should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Conclusion
The presented HPLC methods provide a robust framework for the accurate and precise quantification of this compound in various matrices. The choice of the specific method will depend on the sample matrix, the required sensitivity, and the available instrumentation. For routine quality control of herbal materials, a simple RP-HPLC-UV method is often sufficient. For bioanalytical applications such as pharmacokinetic studies, a more sensitive and selective LC-MS/MS method is recommended. Proper method validation is essential to ensure the reliability and reproducibility of the obtained results.
References
- 1. [Simultaneous determination of this compound, palmatine, berberine, and obacunone in Phellodendri Amurensis Cortex by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Pharmacokinetics of Berberine, Palmatine and this compound in Rat Plasma after Oral Administration of Rhizoma coptidis and Zuojinwan Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. QUANTITATIVE ANALYSIS OF this compound BY SPECTROPHOTOMETRY, THIN LAYER CHROMATOGRAPHIC SCANNING AND HIGH PERFORMANCE LIQUID CHROMATOGRPHY [plantscience.cn]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract [frontiersin.org]
Application Notes & Protocols: Total Synthesis Strategies for Jatrorrhizine and Its Derivatives
Introduction
Jatrorrhizine is a naturally occurring protoberberine isoquinoline alkaloid found in various medicinal plants such as Coptis chinensis and Berberis species.[1][2][3] It exhibits a wide range of pharmacological properties, including anti-diabetic, antimicrobial, anticancer, and anti-inflammatory activities.[2][4] Due to its complex structure and limited availability from natural sources, chemical total synthesis has become a critical method for obtaining this compound for further research and drug development.[1][5] An efficient synthesis strategy also provides a pathway to generate novel derivatives, enabling structure-activity relationship (SAR) studies and the development of compounds with improved bioavailability and therapeutic potential.[1]
This document outlines a highly efficient, unified total synthesis strategy for this compound and provides a general protocol for the synthesis of its derivatives.
Total Synthesis of this compound via a Unified Strategy
A concise and highly efficient total synthesis for this compound has been developed, allowing for the production of the natural product in just four steps.[6] This strategy employs a key intramolecular Friedel-Crafts reaction to construct the core isoquinolinium scaffold.[6] The same unified approach has been successfully applied to synthesize related alkaloids like berberine and coptisine, highlighting its versatility.[6]
Caption: A four-step total synthesis workflow for this compound.
Quantitative Data Summary
The unified synthesis strategy provides rapid access to several key isoquinolinium alkaloids. The overall yields for each are summarized below.
| Alkaloid | Number of Steps | Overall Yield (%) | Citation(s) |
| This compound | 4 | 20 | [1][5][6] |
| Coptisine | 4 | 39 | [6] |
| Berberine | 4 | 53 | [6] |
Experimental Protocols: Total Synthesis of this compound
The following protocols are based on the unified strategy for the synthesis of this compound.[1][5][6]
1. Step 1: Pictet-Spengler Reaction to form Tetrahydroisoquinoline
-
Objective: To synthesize the core tetrahydroisoquinoline scaffold.
-
Methodology:
-
Dissolve phenethylamine in an appropriate solvent.
-
Add 2,2-dimethoxyacetaldehyde to the solution.
-
The reaction proceeds via the Pictet-Spengler condensation mechanism.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the resulting crude tetrahydroisoquinoline intermediate using column chromatography.
-
2. Step 2: Reductive Amination
-
Objective: To introduce the substituted benzyl group and form the tertiary amine precursor.
-
Methodology:
-
Dissolve the tetrahydroisoquinoline intermediate from Step 1 in a suitable solvent.
-
Add 2,3-dimethoxybenzaldehyde to the solution.
-
Add a reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride) to facilitate the reductive amination.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Perform an aqueous workup to extract the product.
-
Purify the resulting tertiary amine by column chromatography.
-
3. Step 3: Intramolecular Friedel-Crafts Cyclization
-
Objective: To construct the tetracyclic core of the protoberberine skeleton.
-
Methodology:
-
Dissolve the tertiary amine from Step 2 in a non-polar solvent.
-
Add a strong acid catalyst, such as triflic acid, to promote the intramolecular Friedel-Crafts alkoxyalkylation.[6]
-
The reaction cyclizes to form the core structure of the natural product.
-
Monitor the reaction for completion.
-
Carefully quench the reaction and neutralize the acid.
-
Extract the cyclized product and purify as necessary.
-
4. Step 4: Oxidation to this compound
-
Objective: To aromatize the final ring and yield the isoquinolinium salt, this compound.
-
Methodology:
-
Dissolve the cyclized intermediate from Step 3 in a suitable solvent.
-
Add an oxidizing agent, such as iodine, to the solution.[6]
-
Heat the reaction mixture to drive the oxidation and aromatization.
-
The final product, isomerically pure this compound, will precipitate or can be isolated upon cooling.[1]
-
Filter the solid product and wash with a cold solvent to yield pure this compound. The final yield for this step in the synthesis of this compound is 41%.[6]
-
Synthesis Strategies for this compound Derivatives
The development of this compound derivatives is crucial for investigating their therapeutic potential and overcoming limitations such as poor bioavailability.[1] Semisynthetic methods often start with natural alkaloids, modifying specific functional groups to create novel compounds. A common strategy involves modification at the 9-position of the alkaloid core.[7]
Caption: General workflow for the semisynthesis of this compound derivatives.
Experimental Protocol: General Semisynthesis of 9-Substituted Derivatives
The following is a generalized protocol for creating derivatives of protoberberine alkaloids like this compound, based on methods used for berberine and palmatine.[7]
1. Step 1: Demethylation
-
Objective: To create a free hydroxyl group for further functionalization.
-
Methodology:
-
Place the starting alkaloid (e.g., berberine, as a proxy for a related structure) in a reaction vessel.
-
Heat the material under reduced pressure (e.g., 195 °C at 30–40 mmHg) for a specified time (e.g., 1 hour).[7]
-
This process removes a methyl group, typically at the 9-position, to yield a hydroxylated intermediate (e.g., berberrubine from berberine).
-
Monitor the reaction to ensure complete conversion.
-
2. Step 2: Alkylation or Acylation
-
Objective: To add a new functional group (ether, ester, etc.) at the hydroxylated position.
-
Methodology:
-
Dissolve the hydroxylated intermediate from Step 1 in an anhydrous solvent such as acetonitrile.
-
Add a base, such as potassium carbonate (K2CO3), to deprotonate the hydroxyl group.
-
Add the desired alkylating or acylating agent (e.g., a substituted alkyl bromide or p-toluenesulfonate) to the mixture.[7]
-
Stir the reaction, possibly with heating, until the starting material is consumed (monitor by TLC).
-
Upon completion, filter out the base and evaporate the solvent.
-
Purify the resulting crude product by column chromatography or recrystallization to obtain the final derivative.
-
References
- 1. This compound: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | this compound: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 6. A Unified Strategy for the Syntheses of the Isoquinolinium Alkaloids Berberine, Coptisine, and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application of Jatrorrhizine in Diabetes Animal Models: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrorrhizine (JAT), a protoberberine isoquinoline alkaloid found in medicinal plants like Coptis chinensis (Huanglian), has demonstrated significant potential as a therapeutic agent for diabetes mellitus.[1][2] Preclinical studies in various animal models have highlighted its multi-target pharmacological effects, including hypoglycemic, insulin-sensitizing, hypolipidemic, and vasoprotective properties.[1][3] this compound modulates several key signaling pathways involved in glucose metabolism and vascular health, making it a promising candidate for further drug development.[1] Its mechanisms of action include promoting insulin secretion, enhancing glucose uptake and utilization, inhibiting hepatic gluconeogenesis, and ameliorating endothelial dysfunction associated with diabetes.[1][4]
These application notes provide a summary of quantitative data from relevant animal studies, detailed protocols for key experimental procedures, and visual diagrams of the primary signaling pathways and experimental workflows.
Data Presentation: Efficacy of this compound in Diabetic Animal Models
The following tables summarize the quantitative outcomes of this compound administration in various chemically-induced and diet-induced diabetic animal models.
Table 1: this compound in Chemically-Induced Diabetes Models
| Animal Model | Induction Method | This compound Dosage | Treatment Duration | Key Quantitative Findings |
| Alloxan-induced diabetic mice | Alloxan monohydrate injection | 50 mg/kg & 100 mg/kg (oral) | Not specified | Significantly decreased blood glucose levels in a dose- and time-dependent manner.[4] |
| STZ-induced diabetic rats | High-Fat Diet + Streptozotocin (STZ) | 50 mg/kg (low dose) & 100 mg/kg (high dose) (oral) | 8 weeks | High dose significantly increased body weight, reduced blood glucose, and decreased serum insulin levels compared to the model control group. |
| STZ-induced diabetic rats | High-Fat Diet + STZ (120 mg/kg, i.p.) | 1 µM (ex vivo treatment of aortic segments) | 24 hours | Reversed the impaired endothelium-dependent relaxations in aortic rings from diabetic mice.[3] |
Table 2: this compound in Diet-Induced Obesity (DIO) and Diabetes Models
| Animal Model | Induction Method | This compound Dosage | Treatment Duration | Key Quantitative Findings |
| Diet-Induced Obese (DIO) Mice | High-Fat Diet (45% kcal) for 15 weeks | 50 mg/kg/day (oral) | Last 5 weeks of diet | Normalized glucose tolerance and insulin sensitivity; significantly reduced fasting blood glucose (>11 mM in diabetic mice).[3] |
| Hyperlipidemic Golden Hamsters | High-Fat, High-Cholesterol (HFHC) Diet | 46.7 mg/kg/day | Not specified | Produced a significant reduction in cellular lipid accumulation.[1] |
| C57BL/6 Mice | High-Fat, High-Cholesterol (HFHC) Diet | Not specified | Not specified | Decreased body weights and increased HDL-C levels.[1] |
Key Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating complex intracellular signaling cascades. The following diagrams illustrate two of the most critical pathways involved in its anti-diabetic action.
Experimental Protocols
The following are generalized protocols for inducing diabetes in rat models and assessing glucose tolerance, based on methodologies cited in the literature.
Protocol 1: Induction of Type 1 Diabetes (T1D) in Rats using Streptozotocin (STZ)
-
Objective: To induce insulin-dependent diabetes via selective destruction of pancreatic β-cells.
-
Materials:
-
Procedure:
-
Acclimation: House animals in standard conditions for at least one week prior to the experiment.
-
Fasting: Fast rats for 4-8 hours before STZ injection. Ensure free access to water.[2][5]
-
STZ Preparation: Immediately before use, dissolve STZ powder in ice-cold 50 mM sodium citrate buffer (pH 4.5) to a final concentration of 10-20 mg/mL. Protect the solution from light.[2][5] STZ solution degrades quickly and should be used within 15-20 minutes.[2]
-
Injection: Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 42-65 mg/kg body weight.[5][6] The optimal dose can be strain-dependent.[6][7] Inject a control group with an equal volume of citrate buffer.
-
Hypoglycemia Prevention: Immediately after injection, replace drinking water with a 10% sucrose solution for the next 48 hours to prevent potentially fatal hypoglycemia.[5][6]
-
Diabetes Confirmation: After 48-72 hours, measure fasting blood glucose from a tail vein sample. Animals with a fasting blood glucose level ≥ 15 mM (or >250 mg/dL) are considered diabetic and can be used for the study.[8]
-
Protocol 2: Oral Glucose Tolerance Test (OGTT)
-
Objective: To assess the body's ability to clear a glucose load from the blood, a measure of insulin sensitivity and glucose metabolism.
-
Materials:
-
Fasted experimental animals.
-
D-Glucose solution (e.g., 20% glucose in sterile water).[9]
-
Oral gavage needles.
-
Glucometer and test strips.
-
Timer.
-
-
Procedure:
-
Fasting: Fast animals overnight (16-18 hours for mice, 8-12 hours for rats) but allow free access to water.[9][10]
-
Baseline Glucose: Weigh the animal and record its weight. Obtain a baseline blood sample (Time 0) from the tail vein and measure the fasting blood glucose level.[9]
-
Glucose Administration: Immediately after the baseline sample, administer a glucose solution via oral gavage. A standard dose is 2 g/kg body weight.[9] Note the exact time of administration.
-
Blood Sampling: Collect subsequent blood samples from the tail vein at specific time points, typically 15, 30, 60, and 120 minutes after the glucose gavage.[9]
-
Data Analysis: Plot the blood glucose concentration (mg/dL or mmol/L) against time (minutes). The Area Under the Curve (AUC) can be calculated to provide a quantitative measure of glucose intolerance. A lower AUC in a treatment group compared to a diabetic control group indicates improved glucose tolerance.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for evaluating the anti-diabetic effects of this compound in an animal model.
References
- 1. This compound: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. This compound Improves Endothelial Function in Diabetes and Obesity through Suppression of Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoglycemic activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. az.research.umich.edu [az.research.umich.edu]
- 7. journals.physiology.org [journals.physiology.org]
- 8. ndineuroscience.com [ndineuroscience.com]
- 9. mmpc.org [mmpc.org]
- 10. dhm.com.au [dhm.com.au]
Jatrorrhizine as a Monoamine Oxidase A Inhibitor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrorrhizine, a protoberberine alkaloid found in various medicinal plants such as Coptis chinensis, has emerged as a promising natural compound with a range of pharmacological activities. Of particular interest is its potent and selective inhibitory effect on monoamine oxidase A (MAO-A).[1] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters, including serotonin and norepinephrine. Its inhibition can lead to increased synaptic availability of these neurotransmitters, a mechanism central to the action of many antidepressant medications.[2] These application notes provide a comprehensive overview of this compound as a MAO-A inhibitor, including its inhibitory profile, detailed experimental protocols for its characterization, and insights into the associated signaling pathways.
Data Presentation
The inhibitory activity of this compound against monoamine oxidase has been quantified in several studies. The following tables summarize the key quantitative data, providing a clear comparison of its potency and selectivity.
Table 1: Inhibitory Activity of this compound against MAO-A and MAO-B
| Compound | Enzyme Source | Substrate | IC50 (µM) for MAO-A | IC50 (µM) for MAO-B | Type of Inhibition (MAO-A) | Reference |
| This compound | Rat Brain Mitochondria | [14C]5-HT | 4 | 62 | Non-competitive | [3] |
| This compound | Not Specified | Not Specified | 57.73 ± 5.26 | Not Reported | Not Reported | [4] |
Table 2: Comparative Inhibitory Activity of Related Alkaloids
| Compound | Enzyme Source | IC50 (µM) for MAO-A | IC50 (µM) for MAO-B | Type of Inhibition (MAO-A) | Reference |
| Berberine | Rat Brain Mitochondria | 126 | >200 | Competitive | [3] |
| Palmatine | Rat Brain Mitochondria | >200 | >200 | No Inhibition | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize this compound as a MAO-A inhibitor.
Protocol 1: Preparation of Rat Brain Mitochondria
This protocol describes the isolation of mitochondria from rat brain tissue, which serves as a rich source of MAO-A and MAO-B enzymes.
Materials:
-
Whole rat brains
-
Mitochondria Isolation Buffer (MSEGTA-BSA): 225 mM mannitol, 75 mM sucrose, 1 mM EGTA, 0.1% (w/v) bovine serum albumin (BSA), pH 7.4
-
24% Percoll solution in MSEGTA
-
12% Percoll solution in MSEGTA
-
Dounce homogenizer with a tight-fitting pestle
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Euthanize the rat according to approved animal welfare protocols and immediately dissect the brain.
-
Place the brain in ice-cold MSEGTA-BSA buffer.
-
Mince the brain tissue thoroughly with scissors.
-
Homogenize the minced tissue in 10 volumes of ice-cold MSEGTA-BSA buffer using a Dounce homogenizer with 10-15 gentle strokes.
-
Centrifuge the homogenate at 1,300 x g for 5 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully collect the supernatant and centrifuge it at 13,000 x g for 10 minutes at 4°C to pellet the crude mitochondrial fraction.
-
Resuspend the pellet in MSEGTA-BSA buffer and layer it on a discontinuous Percoll gradient (12% on top of 24%).
-
Centrifuge at 31,000 x g for 5 minutes at 4°C. The purified mitochondria will form a band between the 12% and 24% Percoll layers.
-
Carefully aspirate the mitochondrial fraction and wash it with MSEGTA-BSA buffer by centrifuging at 13,000 x g for 10 minutes at 4°C.
-
Resuspend the final mitochondrial pellet in a suitable buffer for the enzyme assay and determine the protein concentration using a standard method (e.g., Bradford assay).
Protocol 2: Fluorometric Monoamine Oxidase A Inhibition Assay
This protocol details a fluorometric method for measuring MAO-A activity and its inhibition by this compound using kynuramine as a substrate. The product of the reaction, 4-hydroxyquinoline, is fluorescent.
Materials:
-
Prepared rat brain mitochondria (enzyme source)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Kynuramine dihydrobromide (substrate)
-
This compound (inhibitor)
-
Clorgyline (selective MAO-A inhibitor control)
-
Deprenyl (selective MAO-B inhibitor control)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 310-320 nm, Emission: 380-400 nm)
Procedure:
-
Enzyme Preparation: Dilute the mitochondrial preparation in potassium phosphate buffer to a final protein concentration of approximately 0.05-0.1 mg/mL.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in potassium phosphate buffer. The final solvent concentration in the assay should be kept below 1%.
-
Assay Setup: In a 96-well black microplate, add the following to each well:
-
50 µL of potassium phosphate buffer
-
25 µL of this compound solution at various concentrations (or buffer for control wells)
-
25 µL of the diluted mitochondrial preparation
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 100 µL of pre-warmed kynuramine solution (final concentration of ~50 µM) to each well to start the reaction.
-
Measurement: Immediately place the plate in a fluorometric microplate reader and measure the increase in fluorescence over time (kinetic read) or after a fixed incubation period (e.g., 30 minutes) at 37°C (endpoint read).
-
Controls:
-
Negative Control: No enzyme.
-
Positive Control: Enzyme and substrate without inhibitor.
-
Inhibitor Controls: Use clorgyline for MAO-A specific inhibition and deprenyl to assess the contribution of MAO-B.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: Determination of Inhibition Type (Lineweaver-Burk Plot)
This protocol is used to determine the mechanism of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive) by analyzing the enzyme kinetics at different substrate concentrations in the presence and absence of the inhibitor.
Procedure:
-
Perform the MAO-A assay as described in Protocol 2.
-
Use a range of kynuramine concentrations (e.g., 10, 20, 40, 80, 160 µM).
-
For each substrate concentration, measure the initial reaction velocity (rate of fluorescence increase) in the absence of this compound (control) and in the presence of at least two different fixed concentrations of this compound.
-
Calculate the reciprocal of the initial velocity (1/V) and the reciprocal of the substrate concentration (1/[S]).
-
Plot 1/V versus 1/[S] for each inhibitor concentration. This is the Lineweaver-Burk plot.
-
Interpretation:
-
Competitive Inhibition: Lines intersect on the y-axis. Vmax is unchanged, Km increases.
-
Non-competitive Inhibition: Lines intersect on the x-axis. Vmax decreases, Km is unchanged.[3]
-
Uncompetitive Inhibition: Lines are parallel. Both Vmax and Km decrease.
-
Mixed Inhibition: Lines intersect in the second or third quadrant (not on an axis). Both Vmax and Km are altered.
-
Visualizations
The following diagrams illustrate the key pathways and workflows related to this compound's activity as a MAO-A inhibitor.
References
- 1. A sensitive fluorometric assay for serum monoamine oxidase with kynuramine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are MAO-A inhibitors and how do they work? [synapse.patsnap.com]
- 3. The metabolism of rat brain mitochondria. Preparation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved fluorimetric assay for brain monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Jatrorrhizine for Studying Endothelial Dysfunction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing jatrorrhizine (JAT), a bioactive protoberberine alkaloid, as a pharmacological tool to investigate the mechanisms of endothelial dysfunction and explore potential therapeutic strategies.
Introduction to this compound and Endothelial Dysfunction
Endothelial dysfunction is an early event in the pathogenesis of various cardiovascular diseases, including atherosclerosis, hypertension, and diabetes.[1][2] It is characterized by a reduction in the bioavailability of vasodilators, particularly nitric oxide (NO), and an increase in vasoconstrictive substances and reactive oxygen species (ROS).[1] this compound, a major component of the medicinal plant Rhizoma coptidis, has demonstrated significant vasoprotective effects, making it a valuable compound for studying and reversing endothelial impairment.[1][3][4] Studies have shown that this compound can ameliorate endothelial dysfunction associated with diabetes, obesity, and oxidative stress by targeting key signaling pathways.[1][5][6][7]
Mechanism of Action of this compound in Endothelial Cells
This compound exerts its protective effects on the endothelium through a multi-target mechanism. The primary pathways involved include the suppression of endoplasmic reticulum (ER) stress and oxidative stress, and the enhancement of the Akt/eNOS signaling cascade, leading to increased NO production.
-
Suppression of ER and Oxidative Stress: Pathological stimuli like high glucose can induce ER stress and elevate ROS levels, which impair endothelial function.[1][3] this compound has been shown to alleviate ER stress markers (e.g., p-JNK, p-eIF2α, cleaved ATF6) and reduce ROS generation.[1][3]
-
Activation of the Akt/eNOS Pathway: The Akt/eNOS pathway is crucial for the production of NO, a key vasodilator. Endothelial dysfunction is often linked to reduced phosphorylation and activity of eNOS.[1] this compound promotes the phosphorylation of both Akt (at Ser473) and eNOS (at Ser1177), thereby enhancing eNOS activity and restoring NO bioavailability.[1][3][4]
-
Anti-Inflammatory Effects: this compound can reduce the expression of pro-inflammatory cytokines such as IL-1β and TNF-α in blood vessels, which are known contributors to endothelial injury.[6][7]
-
PPAR-γ Activation: The protective effect of this compound is also linked to the activation of peroxisome proliferator-activated receptor-γ (PPAR-γ), which plays a role in mediating its anti-inflammatory and antioxidant effects.[5][8]
Caption: this compound signaling pathway in endothelial cells.
Applications and Experimental Protocols
This compound can be used in various experimental models to study endothelial dysfunction.
This model is ideal for mechanistic studies at the cellular and molecular level. Endothelial dysfunction can be induced by stimuli such as high glucose (to mimic hyperglycemia) or tunicamycin (to induce ER stress).[1][9]
Quantitative Data Summary: In Vitro Studies
| Parameter | Inducer of Dysfunction | Cell Type | This compound Concentration | Observed Effect | Reference |
|---|---|---|---|---|---|
| Protein Phosphorylation | 30 mM High Glucose (48h) | HUVECs | 1 µM | Increased p-Akt and p-eNOS | [1],[3] |
| ER Stress Markers | 30 mM High Glucose (48h) | HUVECs | 1 µM | Decreased p-JNK, p-eIF2α | [1],[3] |
| ROS Production | 30 mM High Glucose (48h) | HUVECs | 1 µM | Decreased ROS levels | [1] |
| NO Bioavailability | 30 mM High Glucose | HUVECs | 1 µM | Increased NO release | [1],[4] |
| Cell Viability | 50 µM t-BHP | MBECs | 0.5 - 2 µM | Attenuated cytotoxicity |[8] |
Caption: General experimental workflow for in vitro studies.
Protocol 1: Induction of Endothelial Dysfunction in HUVECs and this compound Treatment
-
Cell Culture: Culture HUVECs in appropriate endothelial cell growth medium until they reach 80-90% confluency.
-
Induction: Replace the normal medium with a high-glucose medium (e.g., 30 mM D-glucose) to induce dysfunction. As an osmotic control, treat a parallel set of cells with a medium containing an equivalent concentration of mannitol.[1]
-
Treatment: Simultaneously with the high-glucose medium, add this compound to the desired final concentration (e.g., 1 µM). Include a vehicle control group.
-
Incubation: Incubate the cells for the specified duration (e.g., 24-48 hours).[1]
-
Analysis: After incubation, harvest the cell lysates for Western blot analysis (to measure p-Akt, p-eNOS, and ER stress markers) and the culture medium for NO measurement using the Griess assay. For ROS detection, cells can be incubated with Dihydroethidium (DHE) and analyzed via fluorescence microscopy.[1]
Ex vivo models using isolated aortic rings are excellent for assessing vascular function (vasodilation and vasoconstriction). In vivo models, such as diet-induced obese (DIO) or diabetic mice, allow for the study of this compound's systemic effects on endothelial function in a complex physiological environment.[1][4]
Quantitative Data Summary: Ex Vivo & In Vivo Studies
| Parameter | Model | This compound Dose/Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Endothelium-Dependent Relaxation (EDR) | Mouse Aortas (ex vivo) | 1 µM (48h) | Reversed high glucose-impaired EDRs | [1],[3] |
| EDR | DIO Diabetic Mice (ex vivo) | 1 µM (24h) | Improved ACh-induced relaxations | [9] |
| Blood Pressure | DIO Mice (in vivo) | 50 mg/kg/day (5 weeks) | Normalized systolic & diastolic BP | [3] |
| Akt/eNOS Phosphorylation | DIO Mice Aortas (in vivo) | 50 mg/kg/day (5 weeks) | Increased p-Akt and p-eNOS | [1],[4] |
| ER & Oxidative Stress | DIO Mice Aortas (in vivo) | 50 mg/kg/day (5 weeks) | Attenuated ER and oxidative stress |[1],[4] |
Protocol 2: Assessment of Endothelium-Dependent Relaxation (EDR) in Mouse Aortas
-
Model Induction: Use aortas from mice subjected to a high-fat diet or streptozotocin injection to induce diabetes and endothelial dysfunction.[9]
-
Aorta Isolation: Euthanize the mouse and carefully excise the thoracic aorta in Krebs-Henseleit buffer.
-
Ring Preparation: Clean the aorta of adhering tissue and cut it into 2-3 mm rings.
-
Mounting: Mount the aortic rings in an organ bath chamber filled with Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension.
-
Pre-contraction: Contract the rings with phenylephrine (Phe, e.g., 3 µM).[1]
-
EDR Measurement: Once a stable contraction plateau is reached, cumulatively add acetylcholine (ACh, e.g., 3 nM–10 µM) to assess endothelium-dependent relaxation.[1]
-
This compound Treatment (ex vivo): For ex vivo studies, incubate the aortic rings with this compound (e.g., 1 µM) for a specified period (e.g., 24 hours) before pre-contraction and ACh challenge.[9]
-
Data Analysis: Record the relaxation responses and express them as a percentage of the pre-contraction induced by phenylephrine.
Key Methodologies
Protocol 3: Western Blotting for Akt/eNOS Phosphorylation
-
Prepare protein lysates from treated cells or aortic tissues.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-eNOS Ser1177, anti-total-eNOS, anti-phospho-Akt Ser473, anti-total-Akt).[1][3]
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blots.
-
Quantify band density and normalize phosphorylated protein levels to total protein levels.
Protocol 4: ROS Detection using Dihydroethidium (DHE) Staining
-
Treat cells or fresh-frozen sections of carotid arteries as described in the experimental plan.
-
Incubate with DHE solution (e.g., 10 µM) in a light-protected, humidified chamber at 37°C for 30 minutes.
-
Wash with PBS to remove excess probe.
-
Immediately visualize using a fluorescence microscope. The conversion of DHE to the red fluorescent ethidium in the presence of superoxide is indicative of ROS levels.[1]
-
Quantify the fluorescence intensity using image analysis software.
References
- 1. This compound Improves Endothelial Function in Diabetes and Obesity through Suppression of Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental models for vascular endothelial dysfunction | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound Improves Endothelial Function in Diabetes and Obesity through Suppression of Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Hydrochloride alleviates tert-butyl hydroperoxide-induced endothelial cell injury through its anti-inflammatory activity and PPAR-γ activation | Cellular and Molecular Biology [cellmolbiol.org]
- 6. This compound: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 8. cellmolbiol.org [cellmolbiol.org]
- 9. researchgate.net [researchgate.net]
Application Notes: Jatrorrhizine in Collagen Homeostasis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of jatrorrhizine, a bioactive alkaloid, in the study of collagen homeostasis. This document outlines the compound's mechanism of action, summarizes key quantitative findings, and provides detailed protocols for relevant experimental models.
Introduction to this compound and Collagen Homeostasis
This compound is a protoberberine alkaloid found in medicinal plants such as Phellodendron amurense.[1][2] Emerging research highlights its significant potential in maintaining collagen homeostasis, the critical balance between collagen synthesis and degradation. Disruptions in this balance are central to skin aging (wrinkle formation) and pathological fibrosis in various organs.[1] this compound exhibits a dual-action mechanism: it simultaneously promotes the synthesis of new collagen and inhibits the enzymatic degradation of existing collagen.[1] This makes it a compelling compound for therapeutic and cosmetic applications aimed at preserving the integrity of the extracellular matrix (ECM).
Mechanism of Action: A Dual Approach
This compound restores collagen balance by modulating the gene expression of key regulatory proteins. In models of ECM degradation, such as UV-B irradiated human dermal fibroblasts or fibrotic cardiac tissue, this compound has been shown to:
-
Upregulate Collagen Synthesis: It increases the expression of genes responsible for producing collagen, notably Collagen Type I Alpha 2 (COL1A2).[3][4] This process is partly mediated by the upregulation of Transforming Growth Factor Beta 1 (TGF-β1), a potent stimulator of collagen production.[3][5] In cardiac fibrosis models, this compound has been observed to inhibit the TGF-β1/Smad2/3 signaling pathway, suggesting a context-dependent regulatory role.[5][6]
-
Inhibit Collagen Degradation: It suppresses the expression of Matrix Metalloproteinases (MMPs), specifically MMP-1 (collagenase) and MMP-9 (gelatinase), which are the primary enzymes responsible for breaking down collagen.[3] Concurrently, it enhances the expression of Tissue Inhibitor of Metallopeptidase 1 (TIMP-1), an endogenous inhibitor that directly neutralizes MMP-1 and MMP-9 activity.[1][3]
This coordinated regulation effectively shifts the cellular activity towards a net increase in collagen deposition, thereby restoring ECM structure.
Quantitative Data Summary
The effects of this compound on the expression of key genes involved in collagen homeostasis have been quantified in various studies. The tables below summarize these findings for easy comparison.
Table 1: Effect of this compound on Gene Expression in UV-B Irradiated Human Dermal Fibroblasts (CCD-986sk cells) [3][4][7]
| Gene Target | Function | UV-B Control (% of Normal) | This compound (10 µM) Effect | Resulting Expression (% of Normal) |
| COL1A2 | Collagen Synthesis | ~16% | Recovers Expression | ~32% |
| TGF-β1 | Pro-Collagen Synthesis | Reduced | Recovers Expression | Significantly Increased |
| MMP-1 | Collagen Degradation | Increased | Inhibits Expression by ~17% | Significantly Reduced |
| MMP-9 | Gelatin Degradation | Increased | Inhibits Expression by ~33% | Significantly Reduced |
| TIMP-1 | MMP Inhibition | Reduced | Recovers Expression | Significantly Increased |
Table 2: Effect of this compound on Fibrosis Markers in a Mouse Myocardial Infarction (MI) Model [5][6]
| Gene/Protein Target | Function | MI Control | This compound Treatment Effect |
| Collagen I | Fibrotic Collagen | Upregulated | Significantly Downregulated |
| Collagen III | Fibrotic Collagen | Upregulated | Significantly Downregulated |
| TGF-β1 | Pro-fibrotic Cytokine | Upregulated | Significantly Downregulated |
| Smad2/3 | TGF-β1 Signaling | Upregulated | Significantly Downregulated |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess the impact of this compound on collagen homeostasis.
Protocol 1: In Vitro Skin Aging Model Using Human Dermal Fibroblasts
This protocol describes how to induce a state of collagen degradation in human dermal fibroblasts using UV-B irradiation to test the protective effects of this compound.[3][8][9]
-
Cell Culture:
-
Culture human dermal fibroblasts (e.g., CCD-986sk) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed cells into appropriate plates (e.g., 6-well plates for RNA extraction) and allow them to adhere for 24 hours.
-
-
This compound Pre-treatment:
-
Determine the non-toxic concentration range of this compound using a standard MTT assay (typically up to 10 µM shows no toxicity).[3]
-
Replace the culture medium with serum-free medium containing various concentrations of this compound and incubate for the desired period (e.g., 24-48 hours).
-
-
UV-B Irradiation:
-
Wash the cells gently with Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Cover the cells with a thin layer of DPBS to prevent drying.
-
Expose the cells to UV-B radiation (peak wavelength 312 nm) at a dose sufficient to induce MMP expression (e.g., 20 mJ/cm²).[3][8] An un-irradiated plate should serve as a negative control.
-
-
Post-Irradiation Incubation:
-
Remove the DPBS and add fresh culture medium (with or without this compound).
-
Incubate the cells for a further 24-48 hours to allow for changes in gene expression.
-
-
Endpoint Analysis:
-
Harvest cells for RNA extraction and subsequent RT-qPCR analysis or collect supernatant for protein assays.
-
Protocol 2: Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
This protocol is for quantifying mRNA levels of collagen homeostasis-related genes.[3][10][11]
-
RNA Extraction:
-
Lyse the cultured cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit).
-
-
Real-Time PCR:
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for target genes (COL1A2, MMP-1, MMP-9, TIMP-1, TGF-β1) and a housekeeping gene (GAPDH), and a SYBR Green or TaqMan master mix.
-
Run the reaction on a real-time PCR system. A typical cycling protocol is: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.[12]
-
Calculate the relative gene expression using the 2-ΔΔCT method, normalizing to the housekeeping gene.
-
Protocol 3: Histological Assessment of Cardiac Fibrosis
This protocol uses Masson's Trichrome staining to visualize collagen deposition in heart tissue from an in vivo model of myocardial infarction.[13][14][15][16]
-
Tissue Preparation:
-
Euthanize the animal model (e.g., mouse post-MI) and perfuse the heart with saline, followed by 4% paraformaldehyde.
-
Excise the heart and fix it in 4% paraformaldehyde overnight.
-
Process the tissue through a graded series of ethanol and xylene, and embed in paraffin wax.
-
Cut 5 µm thick sections and mount them on glass slides.
-
-
Staining Procedure (Masson's Trichrome):
-
Deparaffinize and rehydrate the tissue sections.
-
Stain nuclei with Weigert's iron hematoxylin for 5-10 minutes.
-
Stain cytoplasm and muscle fibers with Biebrich scarlet-acid fuchsin for 5 minutes.
-
Differentiate in a phosphomolybdic-phosphotungstic acid solution for 10 minutes.
-
Stain collagen fibers with aniline blue for 5 minutes.
-
Dehydrate the sections through graded ethanol, clear with xylene, and mount with a coverslip.
-
-
Image Analysis:
-
Capture images of the stained sections using a light microscope.
-
Quantify the fibrotic area (blue-stained collagen) as a percentage of the total left ventricle area using image analysis software (e.g., ImageJ).
-
Logical Framework: The Rebalancing Act of this compound
This compound's efficacy in collagen homeostasis stems from its ability to address both sides of the metabolic equation. While many compounds may only stimulate synthesis or inhibit degradation, this compound does both, leading to a more robust and efficient restoration of the ECM.
Conclusion and Future Directions
This compound is a promising natural compound for research in dermatology, cardiology, and regenerative medicine. Its well-defined dual mechanism of action on collagen homeostasis provides a strong basis for its development as an anti-aging or anti-fibrotic agent. Future research should focus on its bioavailability in target tissues, exploring different delivery systems (e.g., topical applications), and validating its efficacy in more complex in vivo and clinical models.
References
- 1. Effects of this compound isolated from Phellodendron amurense on collagen homeostasis in CCD-986sk human dermal fibroblast cells – Cymbiotics Biopharma [cymbiotics.co]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound reduces myocardial infarction-induced apoptosis and fibrosis through inhibiting p53 and TGF-β1/Smad2/3 pathways in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound reduces myocardial infarction-induced apoptosis and fibrosis through inhibiting p53 and TGF-β1/Smad2/3 pathways in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. qRT-PCR for collagen [bio-protocol.org]
- 11. 2.9. Determination of Cytokines and Collagen Gene Expression by Real-Time Quantitative PCR (RT-qPCR) [bio-protocol.org]
- 12. Identification of the collagen type 1 alpha 1 gene (COL1A1) as a candidate survival-related factor associated with hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 14. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. 2.12. Masson's Trichrome staining [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Jatrorrhizine Drug-Drug Interaction Profile
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to potential drug-drug interactions (DDIs) with jatrorrhizine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of this compound and which enzymes are involved?
A1: this compound undergoes both Phase I and Phase II metabolism. In human liver microsomes, the primary Phase I metabolic pathway is demethylation, which is catalyzed by Cytochrome P450 1A2 (CYP1A2). The major Phase II pathway is glucuronidation, which is carried out by multiple UDP-glucuronosyltransferase (UGT) isoforms, including UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, and UGT1A10.[1][2] In rats, demethylation is mainly attributed to CYP3A1/2 and CYP2D2, while glucuronidation is mediated by UGT1A1 and UGT1A3.[1][2]
Q2: Does this compound inhibit Cytochrome P450 (CYP) enzymes?
A2: Yes, this compound has been shown to inhibit certain CYP enzymes. In vitro studies using human recombinant enzymes have demonstrated that this compound causes competitive or mixed-type inhibition of CYP1A1 and CYP1B1. However, its effect on CYP1A2 activity is minimal. Studies with human liver microsomes have indicated weak inhibition of CYP2D6 and moderate inhibition of CYP3A4.[1]
Q3: Are there known quantitative data (IC50/Ki) for CYP inhibition by this compound?
A3: Yes, some quantitative data is available, primarily from in vitro studies with human liver microsomes. It's important to note that specific values can vary between studies depending on the experimental conditions.
Table 1: Summary of this compound-Mediated CYP Inhibition [1]
| CYP Isoform | Inhibition Potency | IC50 Value (µM) | Notes |
| CYP1A1 | Inhibitor | Not explicitly reported | Competitive or mixed-type inhibition observed. |
| CYP1B1 | Inhibitor | Not explicitly reported | Competitive or mixed-type inhibition observed. |
| CYP1A2 | Weak Inhibitor | > 100 | Activity was barely affected in one study. Another indicated weak inhibition. |
| CYP2D6 | Weak Inhibitor | 49.4 | |
| CYP3A4 | Moderate Inhibitor | 13.3 | Using testosterone as the substrate. |
Q4: What is the potential for this compound to induce CYP enzymes?
A4: Currently, there is a lack of direct evidence from in vitro or in vivo studies investigating the potential of this compound to induce major CYP enzymes such as CYP3A4 through activation of nuclear receptors like the pregnane X receptor (PXR) or constitutive androstane receptor (CAR). Further research is needed to elucidate the induction potential of this compound.
Q5: How does this compound interact with drug transporters?
A5: this compound interacts with several important drug transporters, which can be a source of drug-drug interactions. It is a known substrate of P-glycoprotein (P-gp, MDR1), an efflux transporter, which may contribute to its low oral bioavailability.[1] this compound is also an inhibitor of organic cation transporters OCT2 and OCT3.
Table 2: Summary of this compound's Interaction with Drug Transporters
| Transporter | Interaction | IC50 Value (µM) | Potential Clinical Significance |
| P-glycoprotein (P-gp) | Substrate | - | May affect absorption and disposition of this compound. |
| Organic Cation Transporter 2 (OCT2) | Inhibitor | 2.31 | Potential to interact with co-administered OCT2 substrates. |
| Organic Cation Transporter 3 (OCT3) | Inhibitor | Not explicitly reported | Potential to interact with co-administered OCT3 substrates. |
Q6: Is there a potential for a drug-drug interaction between this compound and metformin?
A6: A direct clinical or preclinical study on the interaction between this compound and metformin is not currently available. However, a potential for interaction exists based on their shared interaction with organic cation transporters. Metformin is a known substrate of OCTs. Since this compound is an inhibitor of OCT2, it could potentially interfere with the transport and clearance of metformin, although this has not been experimentally confirmed. The related compound, berberine, has been shown to inhibit OCT1- and OCT2-mediated metformin uptake.[3]
Troubleshooting Guides for In Vitro Experiments
Issue 1: Inconsistent IC50 values for CYP inhibition assays.
-
Possible Cause 1: Substrate Specificity. The inhibitory potency of a compound can be substrate-dependent. Ensure you are using a validated and specific probe substrate for the CYP isoform of interest.
-
Troubleshooting:
-
Verify the probe substrate and its concentration are appropriate for the specific CYP isoform being tested.
-
Consider using multiple probe substrates to confirm the inhibitory profile.
-
-
Possible Cause 2: Microsomal Protein Concentration. The concentration of human liver microsomes (HLMs) can influence the apparent IC50 value, particularly for highly lipophilic inhibitors.
-
Troubleshooting:
-
Standardize the microsomal protein concentration across all experiments.
-
Report the protein concentration used when presenting your data.
-
-
Possible Cause 3: Incubation Time. For time-dependent inhibitors, the IC50 value will decrease with longer pre-incubation times.
-
Troubleshooting:
-
Perform pre-incubation experiments to assess for time-dependent inhibition.
-
If time-dependent inhibition is observed, calculate the inactivation parameters (KI and kinact).
-
Issue 2: High variability in P-glycoprotein (P-gp) transport assays.
-
Possible Cause 1: Cell Monolayer Integrity. The integrity of the Caco-2 or other cell monolayers is crucial for accurate permeability measurements.
-
Troubleshooting:
-
Measure the transepithelial electrical resistance (TEER) before and after the transport experiment to ensure monolayer integrity.
-
Use a marker of paracellular transport (e.g., Lucifer yellow) to confirm tight junction integrity.
-
-
Possible Cause 2: P-gp Expression Levels. The expression level of P-gp can vary between cell passages and different cell lines.
-
Troubleshooting:
-
Use cells within a defined passage number range.
-
Periodically verify P-gp expression and function using a known P-gp substrate (e.g., digoxin) and inhibitor (e.g., verapamil).
-
-
Possible Cause 3: Non-specific Binding. this compound may bind to the plastic of the assay plates, reducing the effective concentration.
-
Troubleshooting:
-
Use low-binding plates.
-
Measure the concentration of this compound in the donor and receiver compartments at the end of the experiment to assess recovery.
-
Experimental Protocols
Protocol 1: In Vitro CYP Inhibition Assay using Human Liver Microsomes
This protocol provides a general methodology for determining the IC50 of this compound for a specific CYP isoform.
-
Materials:
-
Pooled human liver microsomes (HLMs)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Specific CYP probe substrate (e.g., testosterone for CYP3A4, dextromethorphan for CYP2D6)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or methanol for reaction termination
-
LC-MS/MS system for metabolite quantification
-
-
Procedure:
-
Prepare a series of dilutions of this compound in the incubation buffer.
-
In a 96-well plate, add the HLM suspension, this compound dilution (or vehicle control), and buffer.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the CYP probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time within the linear range of metabolite formation.
-
Terminate the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Protocol 2: Bidirectional Transport Assay using Caco-2 Cells to Assess P-gp Interaction
This protocol is designed to determine if this compound is a substrate of P-gp.
-
Materials:
-
Caco-2 cells cultured on permeable Transwell® inserts
-
This compound
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Known P-gp inhibitor (e.g., verapamil) as a positive control
-
LC-MS/MS system for this compound quantification
-
-
Procedure:
-
Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and monolayer formation.
-
Measure the TEER of the monolayers to ensure integrity.
-
Apical to Basolateral (A-to-B) Transport:
-
Add this compound to the apical (upper) chamber.
-
At specified time points, collect samples from the basolateral (lower) chamber.
-
-
Basolateral to Apical (B-to-A) Transport:
-
Add this compound to the basolateral chamber.
-
At the same time points, collect samples from the apical chamber.
-
-
To confirm P-gp involvement, repeat the transport experiments in the presence of a P-gp inhibitor (e.g., verapamil) in both chambers.
-
Analyze the concentration of this compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER significantly greater than 2 suggests that the compound is a substrate for an efflux transporter like P-gp. A reduction in the ER in the presence of a P-gp inhibitor confirms P-gp involvement.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) by Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic cation transporter-mediated drug-drug interaction potential between berberine and metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Jatrorrhizine Stability: A Technical Guide for Researchers
Technical Support Center
For researchers, scientists, and drug development professionals working with the promising bioactive alkaloid, jatrorrhizine, ensuring its stability in experimental buffers is paramount for obtaining accurate and reproducible results. This technical support center provides essential troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What are the primary factors that influence its stability in experimental buffers?
A1: this compound, like many alkaloids, is susceptible to degradation influenced by several factors. The most critical are:
-
pH of the buffer: this compound is generally more stable in acidic to neutral conditions. Alkaline pH can accelerate degradation.
-
Temperature: Higher temperatures can significantly increase the rate of degradation.
-
Light Exposure: Photodegradation can occur, especially under UV light.
-
Oxidative Stress: The presence of oxidizing agents can lead to the breakdown of the molecule.
-
Buffer Composition: The specific ions in the buffer can sometimes influence stability.
Q2: I am observing a loss of this compound in my phosphate-buffered saline (PBS) solution at physiological pH (7.4). What is happening and how can I mitigate this?
A2: At a pH of 7.4, this compound can undergo gradual degradation, especially when stored for extended periods or at room temperature. To enhance stability in PBS:
-
Prepare fresh solutions before each experiment.
-
Store stock solutions at 4°C for short-term use (up to 24-48 hours) and at -20°C or -80°C for long-term storage.
-
Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
If your experimental design allows, consider using a slightly more acidic buffer.
Q3: Can I use antioxidants to improve the stability of this compound in my experiments?
A3: Yes, the addition of antioxidants can be a viable strategy to prevent oxidative degradation. Common antioxidants that could be tested for compatibility with your experimental system include:
-
Ascorbic acid (Vitamin C)
-
Trolox (a water-soluble analog of Vitamin E)
-
Glutathione
It is crucial to first validate that the chosen antioxidant does not interfere with your experimental assays.
Q4: I am using this compound in cell culture media (e.g., DMEM, RPMI-1640). Are there specific stability concerns I should be aware of?
A4: Cell culture media are complex mixtures containing components that can potentially interact with this compound. The bicarbonate buffering system in many media maintains a physiological pH (around 7.2-7.4), which may not be optimal for long-term this compound stability.
-
It is recommended to add this compound to the media immediately before treating the cells.
-
Avoid pre-incubating this compound in media for extended periods at 37°C.
-
For longer experiments, consider replenishing the media with freshly prepared this compound at appropriate intervals.
Troubleshooting Guide
This guide addresses specific issues you may encounter and provides a logical workflow for troubleshooting.
Issue 1: Inconsistent results in bioassays.
This could be a primary indicator of this compound degradation.
Caption: Troubleshooting workflow for inconsistent bioassay results.
Issue 2: Visible changes in this compound solution (e.g., color change, precipitation).
This suggests significant degradation or solubility issues.
Caption: Troubleshooting guide for visible changes in this compound solutions.
Quantitative Data on this compound Stability
The following tables present representative data from a hypothetical forced degradation study to illustrate the impact of pH, temperature, and light on this compound stability.
Table 1: Effect of pH on this compound Stability in Phosphate Buffer at 37°C
| Time (hours) | % this compound Remaining (pH 5.0) | % this compound Remaining (pH 7.4) | % this compound Remaining (pH 9.0) |
| 0 | 100.0 | 100.0 | 100.0 |
| 6 | 99.5 | 97.2 | 85.1 |
| 12 | 98.9 | 94.5 | 72.3 |
| 24 | 97.8 | 89.1 | 55.8 |
| 48 | 95.7 | 79.4 | 31.2 |
Table 2: Effect of Temperature on this compound Stability in PBS (pH 7.4)
| Time (hours) | % this compound Remaining (4°C) | % this compound Remaining (25°C) | % this compound Remaining (37°C) |
| 0 | 100.0 | 100.0 | 100.0 |
| 24 | 99.8 | 95.3 | 89.1 |
| 48 | 99.5 | 90.8 | 79.4 |
| 72 | 99.2 | 86.5 | 70.3 |
| 168 (1 week) | 98.1 | 75.1 | 50.6 |
Table 3: Effect of Light Exposure on this compound Stability in PBS (pH 7.4) at 25°C
| Time (hours) | % this compound Remaining (Protected from Light) | % this compound Remaining (Exposed to Light) |
| 0 | 100.0 | 100.0 |
| 6 | 99.1 | 96.5 |
| 12 | 98.2 | 92.1 |
| 24 | 95.3 | 85.4 |
| 48 | 90.8 | 73.0 |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study of this compound
This protocol outlines the steps for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
-
Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in methanol or DMSO.
-
-
Acid and Base Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 1 M HCl (for acid hydrolysis) and 1 M NaOH (for base hydrolysis).
-
Incubate the solutions at 60°C for 2, 6, 12, and 24 hours.
-
At each time point, withdraw an aliquot and neutralize the solution (NaOH for the acidic sample, HCl for the basic sample).
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
Add an equal volume of 3% hydrogen peroxide to an aliquot of the stock solution.
-
Incubate at room temperature, protected from light, for 2, 6, 12, and 24 hours.
-
At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution to a vial and evaporate the solvent under a stream of nitrogen.
-
Place the vial containing the dry powder in an oven at 80°C for 24, 48, and 72 hours.
-
At each time point, reconstitute the powder in the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound in a suitable buffer (e.g., PBS pH 7.4) in a quartz cuvette to a photostability chamber.
-
Maintain a control sample in the dark at the same temperature.
-
Withdraw aliquots at specified time intervals for HPLC analysis.
-
Protocol 2: HPLC Method for the Analysis of this compound and its Degradation Products
This method provides a starting point for the chromatographic analysis of this compound stability samples.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.1% phosphoric acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
Start with a suitable percentage of Solvent B, and gradually increase the concentration to elute any degradation products. A typical gradient might be 10-90% Solvent B over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 345 nm.
-
Column Temperature: 25°C.
-
Injection Volume: 10-20 µL.
Signaling Pathway Visualization
While this compound's degradation is primarily a chemical process, its biological activity often involves complex signaling pathways. In the context of its neuroprotective effects, where oxidative stress is a key factor, this compound can modulate pathways that protect cells from damage.[1]
Caption: this compound's protective mechanism against oxidative stress-induced apoptosis.
References
Technical Support Center: Refining Jatrorrhizine Delivery Systems for Targeted Therapy
Welcome to the technical support center for researchers, scientists, and drug development professionals working on refining jatrorrhizine delivery systems for targeted therapy. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the formulation, characterization, and in vitro/in vivo testing of this compound-loaded nanoparticles and liposomes.
Formulation & Encapsulation
Question 1: My this compound encapsulation efficiency in PLGA nanoparticles is consistently low. What are the potential causes and how can I improve it?
Answer: Low encapsulation efficiency (EE) of this compound in PLGA nanoparticles prepared by solvent evaporation is a common challenge. Here are several factors to investigate:
-
This compound Solubility: this compound, as an alkaloid, has limited solubility in common organic solvents used for PLGA. If this compound precipitates out of the organic phase before nanoparticle formation, it will not be efficiently encapsulated.
-
Troubleshooting:
-
Solvent System Optimization: Experiment with a co-solvent system. For instance, adding a small amount of a polar aprotic solvent like DMSO to the primary solvent (e.g., dichloromethane or ethyl acetate) can improve this compound's solubility in the organic phase.
-
Drug-Polymer Ratio: A very high drug-to-polymer ratio can lead to drug saturation in the polymeric matrix. Try decreasing the initial amount of this compound.
-
-
-
Emulsion Stability: An unstable primary emulsion (water-in-oil for double emulsion, or oil-in-water for single emulsion) can lead to premature drug leakage into the external aqueous phase.
-
Troubleshooting:
-
Surfactant Concentration: Ensure the concentration of the surfactant (e.g., PVA) in the external aqueous phase is optimal. A concentration that is too low may not adequately stabilize the emulsion droplets.
-
Homogenization/Sonication Parameters: The energy input during emulsification is critical. Insufficient energy may result in large, unstable emulsion droplets. Conversely, excessive energy could lead to drug degradation. Optimize the sonication/homogenization time and power.
-
-
-
pH of the Aqueous Phase: The charge of this compound is pH-dependent. Its solubility in the aqueous phase can increase at certain pH values, leading to partitioning away from the organic phase.
-
Troubleshooting: Adjust the pH of the external aqueous phase to minimize the solubility of this compound, thereby encouraging its partitioning into the PLGA phase.
-
Question 2: I'm observing aggregation of my this compound-loaded liposomes after preparation or during storage. What can I do to improve stability?
Answer: Liposome aggregation is often related to the formulation's physicochemical properties and storage conditions.
-
Surface Charge: Liposomes with a neutral or near-neutral surface charge are more prone to aggregation due to van der Waals forces.
-
Troubleshooting:
-
Incorporate Charged Lipids: Include charged phospholipids in your formulation, such as phosphatidylglycerol (PG) for a negative charge or DOTAP for a positive charge, to induce electrostatic repulsion between vesicles.
-
PEGylation: The inclusion of PEGylated lipids (e.g., DSPE-PEG) provides a steric barrier on the liposome surface, preventing close approach and aggregation.
-
-
-
Lipid Composition: The choice of phospholipids can affect the rigidity and stability of the liposome bilayer.
-
Troubleshooting:
-
Incorporate Cholesterol: Cholesterol is a crucial component that modulates membrane fluidity and can increase the stability of the lipid bilayer.
-
Use Lipids with High Phase Transition Temperature (Tc): Lipids with a higher Tc form more rigid and stable bilayers at room temperature.
-
-
-
Storage Conditions: Improper storage can lead to instability.
-
Troubleshooting:
-
Avoid Freezing: Unless you have used cryoprotectants, do not freeze liposome suspensions, as the formation of ice crystals can disrupt the vesicles. Store at 2-8°C.[1]
-
Use Cryoprotectants for Lyophilization: If you need to store the liposomes long-term, lyophilization (freeze-drying) is an option. However, it is essential to use cryoprotectants like sucrose or trehalose to prevent fusion and leakage during the process.[1]
-
-
Characterization
Question 3: I am getting a high Polydispersity Index (PDI) for my nanoparticle/liposome formulations. How can I achieve a more monodisperse size distribution?
Answer: A high PDI indicates a heterogeneous population of vesicles, which is not ideal for targeted drug delivery.
-
For Nanoparticles (Solvent Evaporation):
-
Homogenization/Sonication: The energy input during the emulsification step is a key determinant of droplet size. Insufficient energy will result in a broad size distribution. Optimize the duration and power of sonication or homogenization.
-
Solvent Removal Rate: Rapid solvent evaporation can sometimes lead to less uniform particle formation. A slower, more controlled evaporation process may yield a more homogenous population.
-
-
For Liposomes (Thin-Film Hydration):
-
Extrusion: After hydration of the lipid film, the resulting multilamellar vesicles (MLVs) are typically large and heterogeneous. To obtain a uniform size distribution of unilamellar vesicles, it is crucial to extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm).[2] Perform multiple passes (e.g., 11-21 passes) through the membrane to ensure homogeneity.[2]
-
In Vitro & In Vivo Experiments
Question 4: My in vitro drug release profile shows a very high initial burst release of this compound. How can I achieve a more sustained release?
Answer: A high burst release often indicates a significant amount of drug adsorbed to the surface of the nanoparticle/liposome rather than being encapsulated within the core.
-
Washing Steps: Ensure that the purification process (e.g., centrifugation and resuspension) is adequate to remove any unencapsulated or surface-adsorbed drug.
-
Polymer Properties (for Nanoparticles): The properties of the polymer can influence the release kinetics.
-
Higher Molecular Weight PLGA: Using a higher molecular weight PLGA can slow down the degradation of the polymer matrix, leading to a more sustained release profile.
-
Polymer Composition: A higher ratio of lactide to glycolide in PLGA results in a more hydrophobic polymer with a slower degradation rate.
-
-
Lipid Bilayer Properties (for Liposomes):
-
Incorporate Cholesterol: Cholesterol can decrease the permeability of the lipid bilayer to the encapsulated drug, thus slowing its release.
-
Use Saturated Phospholipids: Saturated phospholipids with longer acyl chains create a more rigid and less permeable bilayer compared to unsaturated phospholipids.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for consideration when developing and characterizing this compound delivery systems. Note that these values are illustrative and will vary depending on the specific formulation and protocol.
Table 1: Physicochemical Properties of this compound Delivery Systems
| Delivery System | Typical Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| PLGA Nanoparticles | 150 - 300 | < 0.2 | -15 to -30 |
| Liposomes (post-extrusion) | 80 - 150 | < 0.15 | -20 to -40 (anionic) |
| PEGylated Liposomes | 100 - 160 | < 0.15 | -5 to -15 |
Table 2: Drug Loading and Release Characteristics
| Delivery System | Typical Encapsulation Efficiency (%) | Typical Drug Loading (%) | In Vitro Release Profile |
| PLGA Nanoparticles | 50 - 75 | 1 - 5 | Biphasic: Initial burst followed by sustained release |
| Liposomes | 30 - 60 (for hydrophilic drugs) | 0.5 - 2 | Sustained release, dependent on bilayer composition |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
This protocol describes a single emulsion (oil-in-water) method suitable for encapsulating hydrophobic or poorly water-soluble drugs like this compound.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50, MW 30,000-60,000)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)
-
Deionized water
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Organic Phase Preparation:
-
Dissolve 100 mg of PLGA and 10 mg of this compound in 2 mL of DCM. Ensure complete dissolution.
-
-
Aqueous Phase Preparation:
-
Prepare a 2% (w/v) PVA solution by dissolving PVA in deionized water with gentle heating and stirring. Cool to room temperature.
-
-
Emulsification:
-
Add the organic phase dropwise to 10 mL of the PVA solution while sonicating on an ice bath.
-
Sonicate for 3-5 minutes at an appropriate power setting to form a stable oil-in-water emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a beaker and stir magnetically at room temperature for 3-4 hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Washing:
-
Centrifuge the nanoparticle suspension at approximately 15,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water by gentle vortexing or sonication.
-
Repeat the centrifugation and washing steps two more times to remove residual PVA and unencapsulated drug.
-
-
Storage/Lyophilization:
-
Resuspend the final nanoparticle pellet in a suitable buffer or cryoprotectant solution (e.g., 5% sucrose in water) for lyophilization.
-
Store the suspension at 4°C for short-term use or lyophilize for long-term storage.
-
Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration Followed by Extrusion
This is a standard method for producing unilamellar liposomes of a defined size.[2][3][4]
Materials:
-
Phospholipids (e.g., DSPC, DOPC)
-
Cholesterol
-
This compound
-
Chloroform/Methanol mixture (2:1, v/v)
-
Hydration buffer (e.g., PBS, pH 7.4)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of phospholipids and cholesterol (e.g., a 2:1 molar ratio) in the chloroform/methanol mixture in a round-bottom flask.
-
If encapsulating the hydrophobic form of this compound, add it to the organic solvent at this stage.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
-
Hydration:
-
Add the hydration buffer (pre-warmed to a temperature above the phase transition temperature of the lipids) to the flask.
-
If encapsulating a hydrophilic form of this compound, it should be dissolved in the hydration buffer.
-
Agitate the flask by hand or on a rotary shaker (without vacuum) until the lipid film is fully hydrated and has formed a milky suspension of multilamellar vesicles (MLVs).
-
-
Extrusion (Sizing):
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension to the extruder.
-
Pass the suspension through the membrane 11-21 times to form small unilamellar vesicles (SUVs) with a uniform size distribution.
-
-
Purification:
-
To remove unencapsulated this compound, the liposome suspension can be purified by size exclusion chromatography or dialysis against the hydration buffer.
-
-
Storage:
-
Store the final liposome formulation at 4°C. Do not freeze.
-
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. Post-Processing Techniques for the Improvement of Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 4. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
Validation & Comparative
Comparative Analysis of Synthetic Jatrorrhizine Derivatives' Bioactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bioactivity of synthetic jatrorrhizine derivatives. This compound, a naturally occurring protoberberine alkaloid, has garnered significant interest for its diverse pharmacological properties.[1][2] This guide summarizes key findings on the antimicrobial, anticancer, and anti-inflammatory activities of its synthetic analogs, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.
Antimicrobial Activity of this compound Derivatives
Synthetic modifications of the this compound scaffold have led to the development of derivatives with significantly enhanced antimicrobial properties, particularly against Gram-positive bacteria.[3] Key modifications include the introduction of alkoxy groups at the C-3 position and alkyl groups at the C-8 position.
Comparative Antimicrobial Activity (MIC Values)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various synthetic this compound derivatives against selected microbial strains. The data highlights the structure-activity relationship, where the length of the alkyl chain influences the antimicrobial potency.
| Derivative | Modification | Test Organism | MIC (µg/mL) | Reference |
| This compound | - | Staphylococcus aureus | >1000 | [4] |
| 3-Ethoxythis compound | C-3 ethoxy group | Staphylococcus aureus | 31.2 | [4] |
| 3-Butoxythis compound | C-3 butoxy group | Staphylococcus aureus | 7.8 | [4] |
| 3-Hexyloxythis compound | C-3 hexyloxy group | Staphylococcus aureus | 2.0 | [4] |
| 3-Octyloxythis compound | C-3 octyloxy group | Staphylococcus aureus | 1.0 | [4] |
| 3-Decyloxythis compound | C-3 decyloxy group | Staphylococcus aureus | 2.0 | [4] |
| 3-Dodecyloxythis compound | C-3 dodecyloxy group | Staphylococcus aureus | 3.9 | [4] |
| 3-Octyloxy-8-butylthis compound | C-3 octyloxy, C-8 butyl | Staphylococcus aureus | <0.5 | [3] |
Note: Lower MIC values indicate greater antimicrobial activity. The data demonstrates that increasing the alkyl chain length at the C-3 position up to eight carbons enhances activity, with 3-octyloxythis compound being the most potent among the 3-alkoxy derivatives.[4] Further substitution at the C-8 position, as seen in 3-octyloxy-8-butylthis compound, can lead to even greater potency.[3]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC values are typically determined using the broth microdilution method.
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The turbidity of the culture is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density.
-
Serial Dilution of Compounds: The synthetic this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing only medium, medium with inoculum (growth control), and medium with a standard antibiotic are included.
-
Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Anticancer Activity of this compound Derivatives
This compound and its synthetic derivatives have demonstrated cytotoxic effects against a variety of cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and inhibition of cell proliferation.
Comparative Anticancer Activity (IC50 Values)
The following table presents the half-maximal inhibitory concentration (IC50) values of selected this compound derivatives against various human cancer cell lines.
| Derivative | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | - | Human bladder tumor cells | - | [5] |
| This compound Pt(II) Complex | Platinum(II) complex | Human bladder tumor cells | Potent activity | [5] |
| This compound Derivative | Luminescent Platinum(II) complex | Various cancer cell lines | High in vitro & in vivo activity | [5] |
| Synthetic β-nitrostyrene derivative | β-nitrostyrene moiety | MCF-7 (Breast) | 0.81 ± 0.04 | [6] |
| Synthetic β-nitrostyrene derivative | β-nitrostyrene moiety | MDA-MB-231 (Breast) | 1.82 ± 0.05 | [6] |
| Synthetic β-nitrostyrene derivative | β-nitrostyrene moiety | ZR75-1 (Breast) | 1.12 ± 0.06 | [6] |
Note: Lower IC50 values indicate greater cytotoxic activity. The data suggests that complexation with metals like platinum or the addition of other pharmacologically active moieties can significantly enhance the anticancer potency of this compound.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the synthetic this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the untreated control cells, and the IC50 value is calculated.
Anti-inflammatory Activity of this compound Derivatives
This compound and its derivatives exhibit anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.
Comparative Anti-inflammatory Activity (IC50 Values)
The following table summarizes the inhibitory effects of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.
| Compound | Inflammatory Mediator | Cell Line | IC50 (µM) | Reference |
| This compound | Nitric Oxide (NO) | RAW 264.7 | - | [5] |
| This compound | TNF-α | Mouse Brain Endothelial Cells | - | [5] |
| This compound | IL-6 | Mouse Brain Endothelial Cells | - | [5] |
| This compound | IL-1β | Mouse Brain Endothelial Cells | - | [5] |
| Apigenin (Flavonoid) | Nitric Oxide (NO) | RAW 264.7 | 23 | |
| Wogonin (Flavonoid) | Nitric Oxide (NO) | RAW 264.7 | 17 | |
| Luteolin (Flavonoid) | Nitric Oxide (NO) | RAW 264.7 | 27 |
Experimental Protocol: Evaluation of Anti-inflammatory Activity in Macrophages
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in a suitable medium.
-
Cell Stimulation: The cells are seeded in 24- or 96-well plates and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Compound Treatment: The cells are co-treated with LPS and various concentrations of the synthetic this compound derivatives, or pre-treated with the derivatives before LPS stimulation.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Data Analysis: The percentage of inhibition of the inflammatory mediators is calculated relative to the LPS-stimulated control, and IC50 values are determined.
Signaling Pathways and Experimental Workflows
This compound's Inhibition of the NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects in part by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, a crucial regulator of inflammatory gene expression.
References
- 1. Antimicrobial activity of quinoxaline 1,4-dioxide with 2- and 3-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activity of 3-octyloxy-8-alkylthis compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Jatrorrhizine: A Comparative Analysis of its Anti-Inflammatory Efficacy Against Standard Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of jatrorrhizine, a naturally occurring protoberberine alkaloid, with standard anti-inflammatory drugs. The information presented is supported by experimental data to aid in the evaluation of its therapeutic potential.
Executive Summary
This compound has demonstrated significant anti-inflammatory effects in various preclinical models. Its primary mechanism of action involves the inhibition of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), leading to a reduction in the production of pro-inflammatory mediators. This mode of action differs from traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) which primarily target cyclooxygenase (COX) enzymes. This guide presents available quantitative data from in vitro and in vivo studies to facilitate a comparative assessment of this compound's efficacy.
Comparative Efficacy Data
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound compared to standard anti-inflammatory drugs.
Table 1: In Vitro Anti-Inflammatory Activity
| Compound | Model | Concentration | Target | Inhibition (%) | Reference |
| This compound | LPS-stimulated RAW 264.7 cells | 100 µg/mL | Nitric Oxide (NO) | >60% | [1] |
| This compound | LPS-stimulated RAW 264.7 cells | 100 µg/mL | iNOS | 45% | [1] |
| This compound | LPS-stimulated RAW 264.7 cells | 100 µg/mL | COX-2 | 29% | [1] |
| Indomethacin | Not directly compared in the same study | - | COX-2 | - | - |
| Celecoxib (COX-2 inhibitor) | Ovine COX-2 Assay | IC₅₀ = 50 nM | COX-2 | 50% | [2] |
Note: A direct comparison of IC₅₀ values for COX-2 inhibition between this compound and standard NSAIDs from a single study is not currently available in the reviewed literature. The data for celecoxib is provided for reference.
Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound | Dose | Route of Administration | Time Point | Edema Inhibition (%) | Reference |
| This compound | Data not available in a direct comparative study | - | - | - | - |
| Indomethacin | 5 mg/kg | Intraperitoneal | 4 hours | ~50-100% | [3] |
| Indomethacin | 10 mg/kg | Oral | 5 hours | 51.48% | [4] |
| Indomethacin | 10 mg/kg | Oral | 5 hours | 47.91% | [5] |
Note: The data for indomethacin is compiled from multiple studies using the carrageenan-induced paw edema model. A study directly comparing the efficacy of this compound in this model with a standard NSAID was not identified in the current literature search.
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-inflammatory effects primarily through the modulation of intracellular signaling cascades. In contrast, standard NSAIDs directly inhibit the enzymatic activity of cyclooxygenases.
This compound's Mechanism of Action
This compound has been shown to inhibit the activation of the NF-κB signaling pathway. It prevents the phosphorylation and subsequent degradation of IκBα, which retains NF-κB in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes. Additionally, this compound can suppress the activation of MAPK pathways, such as p38 and ERK, which are also crucial for the expression of inflammatory mediators.
Standard NSAID Mechanism of Action
NSAIDs, such as indomethacin and ibuprofen, act by inhibiting the activity of COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Selective COX-2 inhibitors, like celecoxib, preferentially target the COX-2 isoform, which is upregulated during inflammation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.
In Vitro: Inhibition of Inflammatory Mediators in Macrophages
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Induction of Inflammation: Cells are stimulated with lipopolysaccharide (LPS) from Escherichia coli (typically at a concentration of 1 µg/mL) to induce an inflammatory response.
-
Treatment: Cells are pre-treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 1 hour) before LPS stimulation.
-
Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay.
-
iNOS and COX-2 Expression: The protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are determined by Western blotting using specific primary antibodies.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture medium are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of fatty acid amide hydrolase reduce carrageenan-induced hind paw inflammation in pentobarbital-treated mice: comparison with indomethacin and possible involvement of cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of anti-inflammatory activity of selected medicinal plants used in Indian traditional medication system in vitro as well as in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpps.ukaazpublications.com [jpps.ukaazpublications.com]
Jatrorrhizine and Other Protoberberine Alkaloids: A Comparative Analysis of P-glycoprotein Efflux Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of jatrorrhizine with other prominent protoberberine alkaloids—berberine, palmatine, and coptisine—in their interaction with P-glycoprotein (P-gp), a critical efflux transporter influencing drug absorption and multidrug resistance. The following sections present quantitative experimental data, detailed methodologies, and visual representations of the underlying mechanisms and experimental workflows.
Quantitative Comparison of P-gp Substrate Characteristics
The interaction of protoberberine alkaloids with P-gp is primarily characterized by their capacity to be transported by this efflux pump. This is quantified by the apparent permeability coefficient (Papp) and the efflux ratio (ER) in cell-based assays, typically using the Caco-2 cell line, which mimics the intestinal barrier. A higher efflux ratio (Papp B-A / Papp A-B) indicates a greater extent of active efflux.
| Alkaloid | Concentration (µM) | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Reference |
| This compound | 10 | 0.31 ± 0.04 | 2.53 ± 0.21 | 8.16 | [1][2] |
| Berberine | 10 | 0.42 ± 0.05 | 3.28 ± 0.27 | 7.81 | [1][2] |
| Palmatine | 10 | 0.35 ± 0.03 | 2.89 ± 0.24 | 8.26 | [1][2] |
| Coptisine | 10 | 0.28 ± 0.03 | 2.34 ± 0.19 | 8.36 | [1][2] |
| Berberrubine | Not Specified | > Berberine | > Berberine | > Berberine | [1] |
| Columbamine | Not Specified | ~ this compound | ~ this compound | ~ this compound | [1] |
| Thalifendine | Not Specified | < this compound | < this compound | < this compound | [1] |
| Demethyleneberberine | Not Specified | < Thalifendine | < Thalifendine | < Thalifendine | [1] |
Data presented as mean ± standard deviation where available. (A-B) indicates transport from the apical (intestinal lumen) to the basolateral (blood) side, while (B-A) indicates the reverse direction.
The data indicates that this compound, berberine, palmatine, and coptisine are all significant substrates of P-gp, with high efflux ratios suggesting that their oral bioavailability is likely limited by P-gp-mediated efflux.[1][2] One study established a ranking of efflux capacity as: berberrubine > berberine > columbamine ~ this compound > thalifendine > demethyleneberberine.[1]
P-gp Inhibitory Potential: A Noteworthy Gap in Current Data
While their role as P-gp substrates is well-documented, a direct comparative analysis of the P-gp inhibitory potential of this compound and other common protoberberine alkaloids, typically expressed as IC50 values, is notably absent in the reviewed literature. One study indicated that at concentrations ranging from 1-100 µM, berberine, palmatine, this compound, and coptisine did not exert significant inhibitory effects on P-gp-mediated transport of rhodamine 123.[2] Conversely, another study reported that berberine can inhibit P-gp.[3][4] This discrepancy highlights the need for further research to fully elucidate and quantify the P-gp inhibitory capacity of these compounds.
A study on 8-oxocoptisine, a derivative of coptisine, did report a significant P-gp multidrug resistance inhibition activity, with an ED50 value of 0.018 µg/mL in MES-SA/DX5 cells and 0.0005 µg/mL in HCT15 cells.
Experimental Protocols
Caco-2 Permeability Assay for P-gp Substrate Assessment
This in vitro assay is fundamental for evaluating the intestinal permeability and potential for P-gp-mediated efflux of test compounds.
1. Cell Culture and Monolayer Formation:
-
Caco-2 cells are seeded on Transwell® filter inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-developed tight junctions.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
2. Transport Studies:
-
Apical to Basolateral (A-B) Transport (Absorptive Direction): The test alkaloid (e.g., this compound) is added to the apical (upper) chamber of the Transwell® insert. At predetermined time points, samples are collected from the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport (Secretory Direction): The test alkaloid is added to the basolateral chamber, and samples are collected from the apical chamber over time.
-
To confirm the involvement of P-gp, the transport studies are also conducted in the presence of a known P-gp inhibitor, such as verapamil or cyclosporin A.[5]
3. Sample Analysis and Calculation:
-
The concentration of the alkaloid in the collected samples is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where:
-
dQ/dt is the steady-state flux of the compound across the monolayer.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the compound in the donor chamber.
-
-
The efflux ratio (ER) is calculated as: ER = Papp (B-A) / Papp (A-B)
P-gp ATPase Activity Assay
This assay measures the interaction of a compound with P-gp by quantifying the rate of ATP hydrolysis, which powers the efflux pump.
1. Membrane Preparation:
-
Membrane vesicles containing high concentrations of P-gp are prepared from P-gp-overexpressing cells (e.g., Sf9 insect cells infected with a baculovirus carrying the MDR1 gene).
2. ATPase Assay:
-
The P-gp-containing membranes are incubated with the test alkaloid at various concentrations in the presence of ATP.
-
The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released. This is often done using a colorimetric method.
-
The ATPase activity is measured in the presence and absence of a specific P-gp inhibitor, such as sodium orthovanadate, to distinguish P-gp-specific ATPase activity from that of other ATPases.
3. Data Interpretation:
-
Stimulation: An increase in ATPase activity suggests that the compound is a P-gp substrate, as it is being actively transported.
-
Inhibition: A decrease in the basal or substrate-stimulated ATPase activity indicates that the compound is a P-gp inhibitor.
-
Biphasic Response: Some compounds, like berberine, have been reported to stimulate ATPase activity at low concentrations and inhibit it at higher concentrations.[6]
Visualizing the Interaction and Experimental Workflow
Caption: Interaction of protoberberine alkaloids with P-gp.
Caption: Caco-2 permeability assay workflow.
Signaling Pathways in P-gp Regulation
The expression of P-gp is regulated by various signaling pathways. While specific comparative data for this compound and other protoberberine alkaloids is limited, studies on berberine suggest its involvement in modulating pathways such as the PI3K/Akt/mTOR pathway, which can influence the expression of P-gp.[7] Downregulation of these pathways could potentially lead to reduced P-gp expression and, consequently, increased intracellular accumulation of co-administered drugs.
Caption: Signaling pathways influencing P-gp expression.
References
- 1. Different structures of berberine and five other protoberberine alkaloids that affect P-glycoprotein-mediated efflux capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intestinal absorption mechanisms of berberine, palmatine, jateorhizine, and coptisine: involvement of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers Publishing Partnerships | Effect of Oregon grape root extracts on P-glycoprotein mediated transport in in vitro cell lines [frontierspartnerships.org]
- 4. Inhibitory Effect of Berberine on Broiler P-glycoprotein Expression and Function: In Situ and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The involvement of P-glycoprotein in berberine absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of P-glycoprotein ATPase activity by some phytoconstituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Jatrorrhizine and Palmatine in the Management of Metabolic Syndrome
Metabolic syndrome, a constellation of conditions including central obesity, hyperglycemia, dyslipidemia, and hypertension, presents a significant risk factor for cardiovascular disease and type 2 diabetes. Emerging research has highlighted the therapeutic potential of natural alkaloids, particularly jatrorrhizine (JAT) and palmatine (PAL), in mitigating various facets of this syndrome. This guide provides a detailed, evidence-based comparison of their efficacy and mechanisms of action, tailored for researchers, scientists, and drug development professionals.
Comparative Efficacy: A Synthesis of Preclinical Data
While direct head-to-head clinical trials are currently lacking, preclinical studies in various models of metabolic syndrome provide valuable insights into the comparative effectiveness of this compound and palmatine.
Impact on Key Metabolic Parameters
The following table summarizes the quantitative effects of this compound and palmatine on critical markers of metabolic syndrome as reported in rodent models. It is important to note that these data are collated from separate studies and direct comparisons should be made with caution due to variations in experimental design.
| Parameter | Compound | Animal Model | Dosage | Duration | Key Findings | Reference |
| Body Weight | This compound | High-Fat Diet (HFD)-induced obese mice | 100 mg/kg/day | 5 weeks | Significant reduction in body weight gain compared to HFD control. | [1] |
| Palmatine | 3T3-L1 pre-adipocytes (in vitro) | 12.5-50 µM | 24 hours | Reduced lipid accumulation, suggesting inhibition of adipogenesis. | [2] | |
| Fasting Blood Glucose | This compound | HFD-induced obese mice | 50 mg/kg/day | 5 weeks | Significantly normalized fasting blood glucose levels. | [3] |
| Palmatine | Streptozotocin (STZ)-induced diabetic rats | Not specified | Not specified | Reported to possess antidiabetic properties. | [4] | |
| Glucose Tolerance & Insulin Sensitivity | This compound | HFD-induced obese mice | 100 mg/kg/day | Not specified | Improved glucose tolerance and insulin sensitivity. | [1] |
| Palmatine | L6 skeletal muscle cells, STZ-induced diabetic rats | Not specified | Not specified | Rejuvenated impaired insulin signaling pathway. | [4][5] | |
| Serum Lipids | This compound | HFD-induced obese mice | 100 mg/kg/day | Not specified | Reduced serum triglyceride, total cholesterol, and LDL-C; increased HDL-C. | [1] |
| Palmatine | Animal models | Not specified | Not specified | Reduces cholesterol production and reabsorption. | [2][6] | |
| Blood Pressure | This compound | HFD-induced obese mice | 50 mg/kg/day | 5 weeks | Reduced systolic and diastolic blood pressures. | [3] |
| Palmatine | Not specified | Not specified | Not specified | Not explicitly reported in the provided search results. |
Pharmacokinetic Profile: A Key Differentiator
A crucial aspect influencing the therapeutic efficacy of a compound is its bioavailability. A comparative pharmacokinetic study in rats provides a direct head-to-head assessment of this compound and palmatine.
| Compound | Cmax (mg/L) | Tmax (min) | t1/2 (min) | AUC (mg·min/L) | Oral Bioavailability (%) | Reference |
| This compound | 0.70 ± 0.08 | 47.76 ± 1.24 | 105.64 ± 16.99 | 144.36 ± 1.06 | 43.90 | [7][8] |
| Palmatine | 0.91 ± 0.06 | 35.24 ± 0.83 | 187.03 ± 1.53 | 280.30 ± 18.69 | 10.98 | [7][8] |
These findings suggest that this compound has a significantly higher oral bioavailability than palmatine in rats, which could translate to greater therapeutic efficacy at similar oral doses.[7][8]
Mechanisms of Action: A Look at the Signaling Pathways
Both this compound and palmatine exert their metabolic benefits through the modulation of key signaling pathways.
This compound's Mode of Action
This compound's therapeutic effects are linked to the activation of the Akt/eNOS and AMPK signaling pathways, and the suppression of endoplasmic reticulum (ER) stress.[3][9] It also regulates the expression of genes involved in lipid metabolism.[10][11]
Caption: this compound's signaling pathways in metabolic regulation.
Palmatine's Mode of Action
Palmatine primarily functions by activating the AMPK/mTOR pathway and the insulin signaling pathway (IRS1/AKT2/FOXO1/GLUT2).[12] Its anti-inflammatory and antioxidant properties also contribute to its protective effects against metabolic syndrome.[2][6]
Caption: Palmatine's signaling pathways in metabolic regulation.
Experimental Protocols
The following provides a generalized overview of the experimental methodologies employed in the preclinical assessment of this compound and palmatine for metabolic syndrome.
In Vivo Model of Diet-Induced Metabolic Syndrome
A common model to study metabolic syndrome is the high-fat diet (HFD)-induced obese rodent model.
Caption: General experimental workflow for in vivo studies.
1. Animal Model and Diet:
-
Male C57BL/6J mice are a commonly used strain susceptible to diet-induced obesity and metabolic dysfunction.[13]
-
A high-fat diet, with 45% to 60% of calories derived from fat, is typically used to induce the metabolic syndrome phenotype.[13]
2. Treatment Administration:
-
This compound or palmatine is administered orally via gavage.
-
Dosages can range from 20 to 100 mg/kg of body weight per day.[1]
3. Key Outcome Measures:
-
Glucose Homeostasis: Assessed via oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT).
-
Blood Chemistry: Fasting blood glucose, insulin levels, and serum lipid profiles (total cholesterol, triglycerides, LDL-C, HDL-C) are measured.[14]
-
Gene and Protein Expression: Tissues such as the liver, adipose tissue, and muscle are harvested to analyze the expression of key genes and proteins in relevant signaling pathways using techniques like quantitative real-time PCR (qPCR) and Western blotting.
In Vitro Assessment of Cellular Mechanisms
Cell culture models are instrumental in elucidating the direct cellular and molecular mechanisms of these compounds.
-
Cell Lines: 3T3-L1 pre-adipocytes are used to study adipogenesis.[2] HepG2 human hepatoma cells are used to investigate effects on hepatic lipid metabolism. L6 skeletal muscle cells are used to examine insulin signaling and glucose uptake.[5]
-
Treatments: Cells are treated with varying concentrations of this compound or palmatine.
-
Assays:
-
Adipogenesis: Oil Red O staining to quantify lipid accumulation.
-
Glucose Uptake: 2-NBDG (a fluorescent glucose analog) uptake assays.
-
Signaling Pathway Analysis: Western blotting to measure the phosphorylation status of key proteins like AMPK and Akt.
-
Conclusion
Both this compound and palmatine demonstrate significant potential in ameliorating key components of metabolic syndrome through distinct yet overlapping mechanisms. This compound appears to have a broader reported efficacy across various metabolic parameters in preclinical models, which may be partly attributable to its superior oral bioavailability. Palmatine's strong anti-inflammatory and antioxidant effects, coupled with its influence on insulin signaling, also position it as a promising therapeutic agent.
Future research should focus on direct, well-controlled head-to-head in vivo studies to unequivocally determine the comparative efficacy of these two alkaloids. Furthermore, clinical trials are warranted to translate these promising preclinical findings into tangible therapeutic strategies for metabolic syndrome in humans.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Comparative Studies of Palmatine with Metformin and Glimepiride on the Modulation of Insulin Dependent Signaling Pathway In Vitro, In Vivo & Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Palmatine as an Agent Against Metabolic Syndrome and Its Related Complications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Pharmacokinetics and oral bioavailability of palmatine and this compound in Huangteng in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | this compound: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 10. This compound: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sugar-Lowering Drugs for Type 2 Diabetes Mellitus and Metabolic Syndrome—Strategies for In Vivo Administration: Part-II [mdpi.com]
- 14. This compound Improves Endothelial Function in Diabetes and Obesity through Suppression of Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
Jatrorrhizine's Neuroprotective Potential: A Comparative Guide to its Mechanisms of Action
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective pathways of jatrorrhizine, supported by experimental data from multiple studies. This compound, a protoberberine alkaloid, has demonstrated significant therapeutic potential in preclinical models of neurodegenerative diseases, primarily through its antioxidant, anti-inflammatory, and anti-apoptotic properties.
Comparative Analysis of Neuroprotective Effects
This compound has been evaluated in various in vitro and in vivo models of neurotoxicity, consistently demonstrating protective effects against neuronal damage. The following table summarizes the quantitative data from key studies, offering a comparative overview of its efficacy across different experimental paradigms.
| Experimental Model | Key Biomarkers | This compound Treatment | Results | Reference |
| Aβ(25-35)-induced SH-SY5Y cells | Cell Viability, Apoptosis Rate, MDA, LDH, SOD | Not specified | ↑ Cell Viability, ↓ Apoptosis Rate, ↓ MDA, ↓ LDH, ↑ SOD | [1] |
| Okadaic Acid-induced HT22 cells | Cell Viability, LDH, MDA, ROS, SOD, GSH-Px, MMP | Not specified | ↑ Cell Viability, ↓ LDH, ↓ MDA, ↓ ROS, ↑ SOD, ↑ GSH-Px, ↑ MMP | [2] |
| Aβ(25-35)-induced rat cortical neurons | Cell Viability, LDH, MDA, ROS, MMP, Cytochrome c, Caspase-3 | 1-10 μM | ↑ Cell Viability, ↓ LDH, ↓ MDA, ↓ ROS, ↑ MMP, ↓ Cytochrome c release, ↓ Caspase-3 activation | [3] |
| H₂O₂-induced rat cortical neurons | Cell Viability, MDA, ROS, SOD, GSH-Px, MMP, ATP, Bcl-2/Bax ratio, Caspase-3 | 5-20μM | ↑ Cell Viability, ↓ MDA, ↓ ROS, ↑ SOD, ↑ GSH-Px, ↑ MMP, ↑ ATP, ↑ Bcl-2/Bax ratio, ↓ Caspase-3 activation | [4] |
| H₂O₂-induced PC12 cells | Cell Viability, LDH, MDA, ROS, SOD, HO-1, MMP, Caspase-3 | 0.01-10.0 μM | ↑ Cell Viability, ↓ LDH, ↓ MDA, ↓ ROS, ↑ SOD, ↑ HO-1, ↑ MMP, ↓ Caspase-3 activation | [5] |
| APP/PS1 transgenic mice | Aβ plaques | 5 or 10 mg/kg | ↓ Aβ plaques in cortex and hippocampus | [6][7] |
Abbreviations: Aβ: Amyloid-beta; MDA: Malondialdehyde; LDH: Lactate dehydrogenase; SOD: Superoxide dismutase; ROS: Reactive oxygen species; GSH-Px: Glutathione peroxidase; MMP: Mitochondrial membrane potential; ATP: Adenosine triphosphate; HO-1: Heme oxygenase-1; APP/PS1: Amyloid precursor protein/Presenilin 1.
Key Neuroprotective Signaling Pathways
This compound exerts its neuroprotective effects by modulating multiple signaling pathways implicated in neuronal survival and death. The primary mechanisms identified are the inhibition of oxidative stress and apoptosis, and the regulation of specific microRNAs and their downstream targets.
Attenuation of Oxidative Stress and Apoptosis
A consistent finding across numerous studies is the ability of this compound to mitigate oxidative stress and inhibit apoptosis in neuronal cells.[6][8] This is achieved through the scavenging of reactive oxygen species (ROS), enhancement of endogenous antioxidant enzyme activities (e.g., SOD, GSH-Px), and stabilization of the mitochondrial membrane potential.[9][4][5] By reducing oxidative damage, this compound prevents the activation of the intrinsic apoptotic cascade, as evidenced by the increased Bcl-2/Bax ratio and decreased activation of caspase-3.[3][4][5]
Regulation of the miR-223-3p/HDAC4 Signaling Axis
In the context of Alzheimer's disease, this compound has been shown to protect against Aβ-induced neuronal injury by upregulating microRNA-223-3p (miR-223-3p).[1] This microRNA, in turn, inhibits the expression of histone deacetylase 4 (HDAC4), a protein implicated in neuronal death.[1] By suppressing HDAC4, this compound promotes neuronal proliferation and reduces apoptosis and oxidative stress.[1]
Inhibition of the Mitogen-Activated Protein Kinase (MAPK) Pathway
This compound has also been found to inhibit the phosphorylation of key components of the MAPK signaling pathway, including extracellular signal-regulated kinases 1/2 (ERK1/2), c-Jun N-terminal kinases (JNK), and p38.[9][8] The overactivation of these pathways is a common feature in neurodegenerative diseases and contributes to inflammation and apoptosis. By downregulating the MAPK pathway, this compound further contributes to its neuroprotective effects.[9][2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature, providing a framework for the replication and further investigation of this compound's neuroprotective effects.
Cell Culture and Treatment
-
Cell Lines: Human neuroblastoma SH-SY5Y cells, mouse hippocampal HT22 cells, rat pheochromocytoma PC12 cells, and primary rat cortical neurons are commonly used.[1][9][3][4][5]
-
Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Induction of Neurotoxicity:
-
Aβ(25-35) model: SH-SY5Y cells or primary neurons are treated with aggregated Aβ(25-35) peptide (typically 10-30 µM) for 24-48 hours.[1][3]
-
Okadaic Acid model: HT22 cells are exposed to okadaic acid (around 80 nM) for 12 hours.[9][2]
-
H₂O₂ model: PC12 cells or primary neurons are treated with hydrogen peroxide (50-200 µM) for 12-24 hours.[4][5]
-
-
This compound Treatment: this compound is typically pre-incubated with the cells for a period ranging from 2 to 24 hours before the addition of the neurotoxic agent.[9][5] Concentrations of this compound used in these studies range from 0.01 to 20 µM.[3][4][5]
Assessment of Neuroprotection
-
Cell Viability Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess cell viability by measuring mitochondrial metabolic activity.
-
Apoptosis Assays:
-
Flow Cytometry: Annexin V-FITC/PI staining is used to quantify the percentage of apoptotic and necrotic cells.
-
Western Blot: The expression levels of apoptosis-related proteins such as Bcl-2, Bax, and cleaved caspase-3 are determined.[4]
-
-
Oxidative Stress Markers:
-
ROS Measurement: Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescein diacetate (DCFH-DA).[4]
-
Lipid Peroxidation: Malondialdehyde (MDA) levels are quantified as an indicator of lipid peroxidation.[5]
-
Enzyme Activity Assays: The activities of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) are measured using commercially available kits.[4][5]
-
-
Mitochondrial Membrane Potential (MMP) Assay: MMP is assessed using fluorescent dyes like Rhodamine 123 or JC-1.[4]
Conclusion and Future Directions
The collective evidence strongly supports the neuroprotective properties of this compound, highlighting its potential as a multi-target therapeutic agent for neurodegenerative diseases. Its ability to counteract oxidative stress, inhibit apoptosis, and modulate key signaling pathways provides a solid foundation for its further development.
Future research should focus on:
-
In vivo efficacy and safety: More extensive studies in animal models of various neurodegenerative diseases are needed to establish the in vivo efficacy, optimal dosage, and long-term safety of this compound.
-
Pharmacokinetics and Blood-Brain Barrier Penetration: A thorough investigation of its pharmacokinetic profile and ability to cross the blood-brain barrier is crucial for its clinical translation.
-
Clinical Trials: Well-designed clinical trials are the ultimate step to confirm the therapeutic benefits of this compound in patients with neurodegenerative diseases.
-
Synergistic Effects: Exploring the potential synergistic effects of this compound with other neuroprotective agents could lead to more effective combination therapies.
By continuing to elucidate the intricate mechanisms of this compound and validating its therapeutic potential in rigorous preclinical and clinical studies, the scientific community can pave the way for its potential application in the fight against neurodegeneration.
References
- 1. This compound can improve nerve cell injury induced by Aβ 25-35, acting through miR-223-3p/HDAC4 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. The protective effects of this compound on β-amyloid (25-35)-induced neurotoxicity in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Protective Effect of this compound Against Oxidative Stress in Primary Rat Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of this compound on hydrogen peroxide-induced cell injury and its potential mechanisms in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 7. This compound Balances the Gut Microbiota and Reverses Learning and Memory Deficits in APP/PS1 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Protects Against Okadaic Acid Induced Oxidative Toxicity Through Inhibiting the Mitogen-Activated Protein Kinases Pathways in HT22 Hippocampal Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Jatrorrhizine
This document provides essential safety and logistical information for the proper disposal of Jatrorrhizine, a benzylisoquinoline alkaloid. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitating its disposal as hazardous waste.[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or aerosols.[3] In case of a spill, prevent the substance from entering drains or water courses.[1][3] Absorb spills with an inert material and collect for disposal in a designated hazardous waste container.[1]
Step-by-Step Disposal Protocol for this compound Waste
The disposal of this compound and its contaminated materials must be handled through your institution's hazardous waste management program.[4] Do not dispose of this compound down the sanitary sewer or in regular trash.[4][5]
-
Waste Identification and Segregation:
-
Treat all forms of this compound waste (pure substance, solutions, contaminated labware) as hazardous chemical waste.
-
Segregate this compound waste based on its physical state (solid or liquid) and chemical compatibility.
-
Solid Waste: Collect pure this compound powder, contaminated gloves, pipette tips, and other solid materials in a designated, compatible solid waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof liquid waste container.[6] Be aware of the solvent composition. For instance, segregate halogenated and non-halogenated solvent waste.[7]
-
Incompatible Wastes: Do not mix this compound waste with incompatible chemicals, such as strong oxidizing agents.[8] Store acids and bases separately.[9]
-
-
Container Management:
-
Use only approved, compatible containers for hazardous waste collection, preferably plastic.[10] The container must be in good condition with a secure, screw-on cap.[9]
-
Ensure the container is appropriate for the type of waste. For example, use glass containers for acidic waste to prevent corrosion.[6]
-
Do not overfill liquid waste containers; a general guideline is to fill to no more than 80% capacity to allow for expansion.[11]
-
-
Labeling:
-
Properly label all waste containers with a hazardous waste tag as soon as waste is first added.
-
The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name, including this compound and any solvents or other chemicals present.
-
Indicate the approximate percentage of each component.
-
-
Storage (Satellite Accumulation Area):
-
Requesting Disposal:
Disposal of Empty Containers
-
A container that held this compound is still considered hazardous waste.
-
For containers that held acutely toxic "P-listed" chemicals, triple rinsing with a suitable solvent is required. The rinseate must be collected and disposed of as hazardous waste.[4] While this compound is not typically P-listed, this is a best practice for highly toxic compounds.
-
After appropriate rinsing, deface or remove all hazardous labels from the empty container before disposing of it as regular trash or according to institutional policy.[4][6]
Quantitative Data for Hazardous Waste Storage
The following table summarizes key quantitative limits for the storage of hazardous waste in a Satellite Accumulation Area, based on general laboratory safety guidelines. Always consult your institution's specific policies, as they may vary.
| Parameter | Guideline | Citation |
| Maximum Volume | 55 gallons of hazardous waste | [10] |
| Maximum Volume (Acutely Toxic) | 1 quart (liquid) or 1 kg (solid) of P-listed waste | [10] |
| Maximum Storage Time | Up to 12 months (as long as volume limits are not exceeded) | [10] |
| Removal Time After Full | Within 3 calendar days of reaching the volume limit | [10] |
| Liquid Container Fill Level | Do not exceed 80% capacity | [11] |
Experimental Protocol Considerations
Protocols involving alkaloids like this compound often utilize acid-base extraction with various organic solvents to isolate the compound from natural sources.[12]
-
Methodology: A typical extraction involves acidifying the raw material to form the water-soluble salt of the alkaloid. After removing impurities, the solution is made alkaline to liberate the alkaloid free base, which is then extracted with an organic solvent like chloroform or diethyl ether.[12][13]
-
Waste Generation: This process generates multiple waste streams:
-
Acidic and basic aqueous solutions containing trace amounts of alkaloid.
-
Organic solvent waste containing the purified alkaloid and other impurities.
-
Solid plant material.
-
-
Disposal Plan: Each of these waste streams must be segregated and disposed of as hazardous waste. The organic solvent waste should be collected in a designated solvent carboy, while the aqueous waste should be collected separately. Neutralization of acidic or basic waste may be an option if permitted by your institution, but due to this compound's aquatic toxicity, it should still be collected for hazardous waste disposal.[9]
Visualized Disposal Workflow
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound hazardous waste disposal.
References
- 1. This compound Hydrochloride|6681-15-8|MSDS [dcchemicals.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. echemi.com [echemi.com]
- 4. vumc.org [vumc.org]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. acewaste.com.au [acewaste.com.au]
- 7. louisville.edu [louisville.edu]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. dornsife.usc.edu [dornsife.usc.edu]
- 12. Alkaloid - Wikipedia [en.wikipedia.org]
- 13. quora.com [quora.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Jatrorrhizine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent bioactive compounds like Jatrorrhizine. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment and build unwavering trust in your safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a toxic compound that is harmful if swallowed and can cause moderate to severe irritation to the skin and eyes.[1][2][3] It is also very toxic to aquatic life with long-lasting effects.[3] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment for Handling this compound
| Body Part | Required PPE | Specifications and Remarks |
| Eyes/Face | Safety Goggles | Must be tightly fitting with side-shields to provide a complete seal around the eyes.[3][4][5] |
| Hands | Chemical-resistant Gloves | Impermeable gloves are essential.[4] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[4] |
| Body | Protective Clothing | Impervious clothing is required.[3][5] For handling larger quantities or in situations with a higher risk of exposure, fire/flame-resistant lab coats or coveralls should be worn.[4] |
| Respiratory | Full-face Respirator or Dust Mask | A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[4] For handling small quantities where dust formation is minimal, a nuisance-level dust mask may be sufficient.[5] In case of fire, a self-contained breathing apparatus is necessary.[1] |
Note: No specific occupational exposure limits (e.g., Permissible Exposure Limit or Threshold Limit Value) for this compound are currently available.[3][4][5] Therefore, it is crucial to handle this compound with a high degree of caution in a well-ventilated area.[3][4]
Operational Plan: A Step-by-Step Guide for Safe Handling
This procedural workflow ensures that this compound is handled safely from receipt to disposal, minimizing the risk of exposure and contamination.
Experimental Protocols:
-
Don Required PPE: Before entering the designated handling area, put on all personal protective equipment as specified in Table 1.
-
Prepare Ventilated Workspace: All handling of this compound powder should be conducted in a certified chemical fume hood or a similar ventilated enclosure to avoid the formation and inhalation of dust.[3][4]
-
Assemble All Necessary Equipment: Gather all required apparatus, including non-sparking tools, to prevent static discharge.[4]
-
Carefully Weigh this compound: To minimize dust generation, weigh the compound carefully.
-
Dissolve in Appropriate Solvent: Prepare solutions in the fume hood.
-
Conduct Experiment: Carry out the experimental procedures, ensuring that any containers with this compound are clearly labeled.
-
Decontaminate Workspace and Equipment: After use, thoroughly clean all surfaces and equipment.
-
Package Waste: Collect all this compound waste, including contaminated consumables, in a dedicated, sealed, and clearly labeled container.
-
Dispose of Waste: Dispose of the waste according to your institution's hazardous waste disposal protocols and in compliance with local, regional, and national regulations.[2][3][5] Do not allow the substance to enter the sewage system or groundwater.[2][3][4][5] In case of a spill, collect the spillage for proper disposal.[3]
-
Doff PPE: Remove personal protective equipment in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water after removing gloves.[2]
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate first aid is critical.
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention. |
| Inhalation | Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2] |
By adhering to these safety protocols, you can ensure a secure laboratory environment for the handling of this compound, protecting both your research and your personnel.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
